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  • Product: [2-(Allyloxy)-5-bromophenyl]methanol
  • CAS: 187230-43-9

Core Science & Biosynthesis

Foundational

[2-(Allyloxy)-5-bromophenyl]methanol molecular weight and exact mass

An In-Depth Technical Guide to [2-(Allyloxy)-5-bromophenyl]methanol Abstract: This technical guide provides a comprehensive overview of [2-(Allyloxy)-5-bromophenyl]methanol, a valuable synthetic intermediate for research...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to [2-(Allyloxy)-5-bromophenyl]methanol

Abstract: This technical guide provides a comprehensive overview of [2-(Allyloxy)-5-bromophenyl]methanol, a valuable synthetic intermediate for researchers in medicinal chemistry and materials science. The document details the compound's core physicochemical properties, including its molecular weight and exact mass. A robust, field-proven two-step synthesis protocol is presented, complete with mechanistic insights and a detailed workflow diagram. Furthermore, the guide explores the compound's strategic utility as a versatile building block in drug discovery and development, grounded in its unique structural features that allow for diverse chemical transformations. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel molecular entities.

Core Physicochemical Properties

[2-(Allyloxy)-5-bromophenyl]methanol is a substituted aromatic alcohol. Its identity and key quantitative descriptors are crucial for accurate experimental design, reaction stoichiometry, and analytical characterization. The fundamental properties are summarized below.

PropertyValueSource / Method
Molecular Formula C₁₀H₁₁BrO₂BLDpharm[1]
Molecular Weight 243.10 g/mol BLDpharm[1]
Exact Mass 241.99424 DaCalculated
Monoisotopic Mass 241.99424 DaCalculated
CAS Number 187230-43-9BLDpharm[1]
  • Molecular Weight vs. Exact Mass: It is critical for researchers, particularly those utilizing mass spectrometry, to distinguish between molecular weight and exact mass. The molecular weight (243.10 g/mol ) is an average value calculated using the natural isotopic abundance of each element. In contrast, the exact mass (241.99424 Da) is a more precise measure calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁶O). This value is fundamental for high-resolution mass spectrometry (HRMS) analysis to confirm the elemental composition of a synthesized compound.

Synthesis and Mechanistic Rationale

The synthesis of [2-(Allyloxy)-5-bromophenyl]methanol can be efficiently achieved via a reliable two-step sequence starting from the commercially available 5-bromosalicylaldehyde. This pathway is advantageous due to its high-yielding steps and the use of common, accessible laboratory reagents.

Overall Synthetic Scheme:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Selective Carbonyl Reduction 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Intermediate_Aldehyde 2-(Allyloxy)-5-bromobenzaldehyde 5-Bromosalicylaldehyde->Intermediate_Aldehyde  Allyl Bromide, K₂CO₃  Acetone, Reflux Target_Methanol [2-(Allyloxy)-5-bromophenyl]methanol Intermediate_Aldehyde->Target_Methanol  NaBH₄  Methanol, 0°C to RT

Caption: Two-step synthesis of the target compound.

Step 1: O-Allylation via Williamson Ether Synthesis

The first step involves the formation of an ether linkage by reacting the phenolic hydroxyl group of 5-bromosalicylaldehyde with allyl bromide.

  • Protocol:

    • To a solution of 5-bromosalicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

    • Add allyl bromide (1.2-1.5 eq) to the suspension.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The resulting crude product, 2-(allyloxy)-5-bromobenzaldehyde, can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Mechanistic Insight: This reaction is a classic Williamson Ether Synthesis .[2][3] Potassium carbonate, a mild base, is crucial as it deprotonates the acidic phenolic hydroxyl group to form a phenoxide nucleophile.[4] This phenoxide then attacks the electrophilic carbon of allyl bromide in an Sₙ2 reaction, displacing the bromide leaving group to form the desired allyl ether.[5][6] Acetone is an excellent solvent for this transformation as it is polar aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophilicity of the phenoxide.

Step 2: Reduction of the Aldehyde to a Primary Alcohol

The second step is the selective reduction of the aromatic aldehyde functional group to a primary alcohol.

  • Protocol:

    • Dissolve the crude 2-(allyloxy)-5-bromobenzaldehyde (1.0 eq) in methanol (MeOH).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

    • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [2-(Allyloxy)-5-bromophenyl]methanol.[7]

  • Mechanistic Insight: Sodium borohydride is a chemoselective reducing agent, ideal for this transformation.[8] It is a source of hydride ions (H⁻), which act as nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O π-bond and forming a new C-H bond.[8] The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by the aqueous workup to yield the final primary alcohol.[9][10] Performing the reaction at a reduced temperature helps to control the reaction rate and minimize potential side reactions.

Applications in Drug Discovery and Development

[2-(Allyloxy)-5-bromophenyl]methanol is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile scaffold and intermediate in the synthesis of more complex, biologically active molecules. Its utility stems from the three distinct functional handles present in its structure.

G cluster_main [2-(Allyloxy)-5-bromophenyl]methanol cluster_handles Reactive Functional Groups cluster_reactions Potential Transformations Core Core Structure Allyl Allyl Ether Bromo Bromo Group Methanol Methanol (Alcohol) Cyclization Claisen Rearrangement, Cyclization Reactions Allyl->Cyclization Coupling Suzuki, Sonogashira, Buchwald-Hartwig Coupling Bromo->Coupling Oxidation Oxidation to Aldehyde/Acid, Mitsunobu Reaction Methanol->Oxidation

Caption: Key functional groups and their synthetic potential.

  • Aryl Bromide Handle: The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Allyl Ether Handle: The allyl group is more than just a simple ether. It can undergo a variety of transformations. For instance, it can be cleaved under specific conditions to reveal a free phenol. More importantly, it can participate in reactions such as the Claisen rearrangement to install the allyl group onto the aromatic ring, or engage in olefin metathesis and other alkene-based transformations. A protocol for the allylation of a similar brominated phenol has been described in the literature.[11]

  • Benzylic Alcohol Handle: The primary alcohol is a versatile functional group that can be easily oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group (e.g., a mesylate or tosylate) for subsequent nucleophilic substitution reactions, or participate in esterification, etherification, or Mitsunobu reactions to link the core to other molecular fragments.[12]

The strategic combination of these three functional groups makes [2-(Allyloxy)-5-bromophenyl]methanol an attractive starting material for building complex molecular architectures found in many classes of therapeutic agents.

Conclusion

[2-(Allyloxy)-5-bromophenyl]methanol is a synthetically valuable intermediate defined by its molecular weight of 243.10 g/mol and exact mass of 241.99424 Da. Its straightforward two-step synthesis from 5-bromosalicylaldehyde provides a reliable and scalable route for laboratory production. The compound's true value for researchers in drug development lies in its trifunctional nature, offering orthogonal chemical handles that enable diverse and complex molecular elaborations. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and strategic application of this versatile chemical building block.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Salas-Martin, A., et al. (2023). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2023(2), M1622. [Link]

  • Organic Syntheses. (2018). Reduction of (S)-ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Org. Synth. 2018, 95, 157-175. [Link]

  • Zeynizadeh, B., & Behyar, T. (2005). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Bulletin of the Korean Chemical Society, 26(12), 1991-1994. [Link]

  • Pratama, M. R. F., et al. (2020). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry, 20(3), 677-683. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Synthesis of the allylic alcohol 21. [Link]

  • Pratama, M. R. F., et al. (2026). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Indonesian Journal of Chemistry. [Link]

  • BMRB. (n.d.). Molecular Mass Calculator. [Link]

  • Organic Syntheses. (n.d.). (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. [Link]

  • The ISIC- EPFL mstoolbox. (n.d.). Molecular mass calculator. [Link]

  • Priehodova, A., et al. (2022). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. ACS Omega, 7(44), 40391-40397. [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of [2-(Allyloxy)-5-bromophenyl]methanol: A Comprehensive Profiling Guide

Executive Summary For drug development professionals and application scientists, understanding the thermodynamic boundaries of an Active Pharmaceutical Ingredient (API) or key intermediate is non-negotiable. [2-(Allyloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and application scientists, understanding the thermodynamic boundaries of an Active Pharmaceutical Ingredient (API) or key intermediate is non-negotiable. [2-(Allyloxy)-5-bromophenyl]methanol (CAS: 187230-43-9) presents a unique stability challenge due to its tri-functional architecture. It houses an allyloxy ether, a benzylic alcohol, and an aryl bromide—each with distinct thermodynamic vulnerabilities.

This whitepaper dissects the physical organic chemistry governing the stability of this compound, detailing the causality behind its thermal and oxidative degradation pathways. Furthermore, it establishes a self-validating experimental framework for quantifying these degradation kinetics to inform formulation and storage strategies.

Structural Profiling & Thermodynamic Vulnerabilities

The thermodynamic stability of [2-(Allyloxy)-5-bromophenyl]methanol is dictated by the competing reactivity of its functional groups:

  • The Allyl Aryl Ether Moiety: This structural motif is the classic substrate for the aromatic Claisen rearrangement. Under thermal stress, the molecule is thermodynamically driven to undergo a [3,3]-sigmatropic shift.

  • The Benzyl Alcohol Moiety: Benzylic C–H bonds possess inherently lower bond dissociation energies due to the resonance stabilization of the resulting benzylic radical. This makes the moiety highly susceptible to aerobic auto-oxidation.

  • The Aryl Bromide Moiety: While generally stable under standard thermal conditions, the heavy-atom effect of bromine can enhance intersystem crossing, subtly increasing the molecule's susceptibility to photochemical degradation (debromination) under UV exposure.

Thermal Degradation: The Claisen Rearrangement Pathway

The most prominent thermal degradation route for [2-(Allyloxy)-5-bromophenyl]methanol is the aromatic Claisen rearrangement. Causality dictates that when sufficient thermal energy is applied to overcome the activation barrier (typically Ea​≈28−32 kcal/mol ), the molecule transitions through a highly ordered, six-membered chair-like transition state.

This [3,3]-sigmatropic rearrangement yields an unstable dienone intermediate. The thermodynamic driving force of the reaction is the subsequent, rapid tautomerization that restores aromaticity, yielding the highly stable 2-allyl-4-bromo-6-(hydroxymethyl)phenol. Because uncatalyzed Claisen rearrangements of allyl aryl ethers typically require high temperatures ranging from 180 °C to 225 °C , this pathway is primarily a concern during high-temperature processing (e.g., hot-melt extrusion) rather than ambient storage.

Claisen A [2-(Allyloxy)-5-bromophenyl]methanol (Starting Material) B [3,3]-Sigmatropic Transition State A->B Heat (>180 °C) C Dienone Intermediate (Unstable) B->C Bond Reorganization D 2-Allyl-4-bromo-6-(hydroxymethyl)phenol (Rearomatized Product) C->D Tautomerization

Figure 1: Thermodynamic degradation via the aromatic Claisen rearrangement pathway.

Oxidative Degradation: Benzyl Alcohol Susceptibility

In solution or formulated states, the primary thermodynamic sink is oxidative degradation. The thermodynamic potential for the oxidation of benzyl alcohol to benzaldehyde is remarkably low—often lower than the oxygen evolution reaction (OER) in electrocatalytic systems .

In the presence of atmospheric oxygen, trace transition metals (e.g., iron or copper from manufacturing equipment) can catalyze the homolytic cleavage of the benzylic C–H bond. The resulting benzylic radical reacts with O2​ to form a peroxyl radical, propagating an auto-oxidation chain reaction that ultimately converts the hydroxymethyl group to a formyl group (benzaldehyde derivative), and eventually to a carboxylic acid.

Experimental Methodologies for Stability Profiling

To accurately map the thermodynamic boundaries of[2-(Allyloxy)-5-bromophenyl]methanol, we must employ a self-validating analytical workflow. A protocol is only as trustworthy as its internal controls; therefore, the following methodologies incorporate mass-balance tracking to ensure no degradation pathways are "lost" to volatilization or insoluble polymerization.

Workflow S1 Sample Preparation (Inert Atmosphere) S2 Thermal Stress Testing (DSC / TGA) S1->S2 S3 Oxidative Stress Testing (O2 / Radical Initiator) S1->S3 S4 LC-HRMS Analysis (Quantification & ID) S2->S4 S3->S4 S5 Kinetic Modeling (Arrhenius Plotting) S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Solid-State Thermal Stability (DSC/TGA)

Objective: Determine the onset temperature ( Tonset​ ) and activation energy ( Ea​ ) of the Claisen rearrangement. Causality: We utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA). Hermetic sealing of the DSC pans is mandatory; if the pans are vented, the endothermic volatilization of the compound will mask the exothermic signal of the Claisen rearrangement, leading to false-positive stability readings.

  • Sample Preparation: Weigh 3.0 ± 0.1 mg of [2-(Allyloxy)-5-bromophenyl]methanol into a gold-plated high-pressure DSC pan. Seal hermetically to withstand internal vapor pressure.

  • Isoconversional Heating: Perform dynamic heating scans at multiple rates ( β = 2, 5, 10, and 20 °C/min) from 25 °C to 300 °C under a dry nitrogen purge (50 mL/min).

  • TGA Orthogonal Check: Run a parallel sample in a TGA to monitor mass loss. Self-Validation: If mass loss occurs before the DSC exothermic peak, the DSC pan seal has failed, and the run must be discarded.

  • Data Processing: Use the Kissinger-Akahira-Sunose (KAS) isoconversional method to calculate the activation energy ( Ea​ ) of the exothermic rearrangement peak.

Protocol 2: Solution-State Oxidative Degradation Assay

Objective: Quantify the kinetics of benzylic oxidation under accelerated conditions. Causality: By using a radical initiator (AIBN) in an oxygen-saturated solvent, we bypass the unpredictable initiation phase of auto-oxidation, allowing for precise measurement of the propagation kinetics.

  • Solution Prep: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Initiation: Add 0.1 equivalents of Azobisisobutyronitrile (AIBN). Purge the vial with ultra-pure O2​ for 5 minutes, then seal with a PTFE-lined septum.

  • Incubation: Place the vials in a thermoshaker at 60 °C in the dark (to prevent photolytic debromination).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 2, 4, 8, and 24 hours. Quench immediately by diluting 1:10 in cold methanol containing 0.1% BHT (butylated hydroxytoluene) to halt radical propagation.

  • LC-HRMS Analysis: Analyze via Liquid Chromatography-High Resolution Mass Spectrometry.

  • Internal Validation (Mass Balance): Integrate the peak areas of the parent API and all degradants (e.g., the benzaldehyde derivative). The total molar sum must remain within 95-105% of the T0​ control. A drop below 95% indicates undetected secondary degradation (e.g., polymerization), requiring a reassessment of the extraction solvent.

Quantitative Data Presentation

The following table synthesizes the thermodynamic and kinetic parameters critical for the formulation and handling of [2-(Allyloxy)-5-bromophenyl]methanol, derived from the structural principles of allyl aryl ethers and benzylic alcohols .

ParameterValue / Expected RangeAnalytical MethodMechanistic Relevance
Molecular Weight 243.1 g/mol HRMSBaseline identification & mass balance tracking.
Claisen Activation Energy ( Ea​ ) ~28 – 32 kcal/molDSC (Isoconversional)Predicts thermal shelf-life and stability during hot-melt processing.
Rearrangement Onset Temp ( Tonset​ ) 180 – 225 °CDSC / TGADefines the absolute maximum processing temperature before rapid degradation.
Oxidation Potential ( Eox​ ) < 1.5 V vs RHECyclic VoltammetryIndicates high susceptibility to aerobic/transition-metal catalyzed degradation.

Formulation & Storage Guidelines

Based on the thermodynamic vulnerabilities outlined above, the following controls must be implemented:

  • Atmosphere: Due to the low oxidation potential of the benzyl alcohol moiety, bulk API must be stored under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation.

  • Temperature: While the Claisen rearrangement requires >180 °C, ambient thermal energy over long durations can still promote slow oxidation. Storage at 2–8 °C is recommended to suppress kinetic degradation rates.

  • Excipient Compatibility: Avoid excipients containing trace transition metals (e.g., certain grades of talc or iron oxides) which act as catalytic initiators for benzylic oxidation.

References

  • Title: Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers Source: Reactions (MDPI), 2025, 6(4), 54. URL: [Link]

  • Title: Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis Source: Chemical Communications (RSC Publishing), 2025, 61, 3421-3435. URL: [Link]

Foundational

Solubility Profile of [2-(Allyloxy)-5-bromophenyl]methanol: A Theoretical and Practical Guide for Drug Development

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. [2-(Allyloxy)-5-bromophenyl]methanol is a functi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. [2-(Allyloxy)-5-bromophenyl]methanol is a functionalized aromatic compound with potential applications as a key intermediate in organic synthesis and drug discovery. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive analysis of the solubility profile of [2-(Allyloxy)-5-bromophenyl]methanol, grounded in fundamental principles of physical chemistry and supported by established experimental methodologies. We explore the theoretical underpinnings of solubility, including Hansen Solubility Parameters, and present a predictive solubility map across a range of common organic solvents. Detailed protocols for experimental solubility determination are provided to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical property that dictates its fate. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. For a molecule like [2-(Allyloxy)-5-bromophenyl]methanol, which serves as a building block for more complex APIs, understanding its behavior in different solvent systems is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants are in the solution phase to maximize yield and minimize side reactions.

  • Purification: Designing effective crystallization, precipitation, or chromatographic purification strategies.

  • Preformulation Studies: Identifying potential solvent systems for early-stage formulation development, including liquid dosage forms or amorphous solid dispersions.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

This guide aims to provide a deep, actionable understanding of the factors governing the solubility of [2-(Allyloxy)-5-bromophenyl]methanol, empowering scientists to make informed decisions throughout the development lifecycle.

The Theoretical Framework: Why "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility science, summarizing the principle that substances with similar intermolecular forces are more likely to be miscible.[1][2][3] The dissolution process can be understood as an energetic balance between three types of interactions:

  • Solvent-Solvent Interactions: The energy required to break the bonds holding solvent molecules together to create a cavity for the solute.

  • Solute-Solute Interactions: The energy required to break the crystal lattice forces (for a solid) or intermolecular forces holding solute molecules together.

  • Solvent-Solute Interactions: The energy released when solute molecules interact with solvent molecules.

For dissolution to occur favorably, the energy released from solvent-solute interactions must be sufficient to overcome the energy penalties of breaking solvent-solvent and solute-solute interactions. These interactions are governed by several key forces:

  • Van der Waals Forces (Dispersion Forces): Weak, temporary attractions arising from fluctuating electron clouds. Present in all molecules, they are the primary force in nonpolar systems.

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. This is a dominant force in the solubility of many pharmaceutical compounds.

A Deeper Dive: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) model provides a quantitative framework. It deconstructs the total Hildebrand solubility parameter (δt) into three components representing the different intermolecular forces.[4][5][6]

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total solubility parameter is given by the equation: δt² = δd² + δp² + δh²

Every chemical, including both solutes and solvents, can be assigned a unique set of (δd, δp, δh) coordinates, placing it at a specific point in "Hansen space." The principle of "like dissolves like" is quantified by the distance (Ra) between two points in this space. The smaller the distance between a solute and a solvent in Hansen space, the higher the likelihood of dissolution.[4]

Physicochemical Profile of [2-(Allyloxy)-5-bromophenyl]methanol

To predict the solubility of [2-(Allyloxy)-5-bromophenyl]methanol, we must first analyze its molecular structure and inherent properties.

PropertyValueSource
CAS Number 187230-43-9[7]
Molecular Formula C₁₀H₁₁BrO₂[7]
Molecular Weight 243.10 g/mol [7]
Structure alt text (Structure based on name)

Structural Analysis and Predicted Behavior:

  • Aromatic Ring & Bromine Atom: The bromophenyl group is relatively large and hydrophobic, contributing to solubility in nonpolar and aromatic solvents through van der Waals and π-π stacking interactions. The bromine atom adds to the molecular weight and polarizability.

  • Allyloxy Group (-O-CH₂-CH=CH₂): The ether oxygen is a hydrogen bond acceptor. The allyl chain itself is nonpolar.

  • Methanol Group (-CH₂OH): This is the most significant functional group for determining solubility in polar solvents. The hydroxyl (-OH) group can act as both a strong hydrogen bond donor and acceptor .

This combination of a hydrophobic core with a potent hydrogen-bonding functional group suggests that [2-(Allyloxy)-5-bromophenyl]methanol will exhibit a versatile solubility profile, being poorly soluble in nonpolar aliphatic solvents but showing significant solubility in polar protic and aprotic solvents.

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are invaluable, experimental verification is essential. The two primary methods for solubility measurement serve different stages of drug development.[8]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is the "gold standard" for determining the true equilibrium solubility of a compound and is crucial for late-stage development and formulation.[9]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid [2-(Allyloxy)-5-bromophenyl]methanol to a known volume of the selected solvent in a sealed, low-adsorption vial (e.g., glass). The excess solid is critical to ensure equilibrium with the saturated solution is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[9]

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. To ensure complete removal of undissolved solid, the supernatant should be separated by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase or solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, most commonly HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Kinetic (High-Throughput) Solubility

Used in early discovery, this method rapidly assesses the solubility of compounds from a concentrated DMSO stock solution, measuring how much compound stays in an aqueous buffer before precipitating.[8][10] This reflects metastable behavior rather than true equilibrium.[9]

Typical Workflow:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • In a 96-well plate, add the target aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration is typically kept low, 1-5%).

  • Agitate the plate briefly and incubate for a short period (e.g., 1-2 hours).

  • Measure the concentration of the compound that remains in solution, often by detecting the onset of precipitation via light scattering (nephelometry or turbidimetry).[10][11]

Diagram: General Workflow for Solubility Screening

The following diagram illustrates a typical decision-making workflow for assessing compound solubility.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Preformulation Start Compound Synthesis Kinetic High-Throughput Kinetic Solubility (e.g., Nephelometry) Start->Kinetic Rank Rank Order Compounds Kinetic->Rank Decision1 Is Kinetic Solubility > Threshold? Rank->Decision1 Go Advance to Next Stage Decision1->Go Yes NoGo Flag for Optimization or Deprioritize Decision1->NoGo No Thermo Thermodynamic Solubility (Shake-Flask Method) Go->Thermo Data Quantitative Data (mg/mL) in Multiple Solvents Thermo->Data Formulation Guide Formulation & Process Development Data->Formulation

Caption: A workflow for solubility assessment in drug discovery.

Predicted Solubility Profile of [2-(Allyloxy)-5-bromophenyl]methanol

Based on the structural analysis and fundamental principles, the following table presents a predicted qualitative solubility profile for [2-(Allyloxy)-5-bromophenyl]methanol in a range of common organic solvents. Note: This data is predictive and requires experimental confirmation.

SolventClassPolarity IndexH-BondingPredicted SolubilityRationale for Prediction
Heptane Nonpolar, Aliphatic0.1NoneInsoluble Significant mismatch in polarity. The energy gained from weak dispersion interactions would not overcome the strong hydrogen bonding in the solute's crystal lattice.
Toluene Nonpolar, Aromatic2.4NoneSlightly Soluble The aromatic ring of toluene can interact favorably with the bromophenyl ring of the solute via π-π stacking and dispersion forces.
Dichloromethane (DCM) Polar Aprotic3.1AcceptorSoluble DCM's polarity can disrupt the solute's crystal lattice. While not a hydrogen bond donor, it can interact via dipole-dipole forces.
Ethyl Acetate Polar Aprotic4.4AcceptorSoluble Acts as a good hydrogen bond acceptor for the solute's -OH group and has sufficient polarity to solvate the molecule.
Acetone Polar Aprotic5.1AcceptorFreely Soluble A strong hydrogen bond acceptor with a significant dipole moment, making it highly effective at solvating both the polar and nonpolar regions of the solute.
Isopropanol Polar Protic3.9Donor & AcceptorFreely Soluble As a polar protic solvent, it can engage in strong hydrogen bonding (both donating to the ether oxygen and accepting from the hydroxyl group), effectively disrupting the solute-solute interactions.
Ethanol Polar Protic4.3Donor & AcceptorFreely Soluble Similar to isopropanol, ethanol is an excellent hydrogen bonding partner for the solute's hydroxyl group, leading to high solubility.
Methanol Polar Protic5.1Donor & AcceptorVery Soluble The smallest and most polar of the common alcohols, methanol provides strong hydrogen bonding and effective solvation, resulting in very high predicted solubility.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Strong AcceptorVery Soluble A highly polar, strong hydrogen bond acceptor, renowned for its ability to dissolve a wide range of organic compounds, including those with poor solubility elsewhere.
Water Polar Protic10.2Donor & AcceptorSlightly to Sparingly Soluble While the hydroxyl group can interact with water, the large, hydrophobic bromophenyl and allyl groups are expected to significantly limit aqueous solubility.

Interpretation and Application in Drug Development

The predicted solubility profile provides actionable insights:

  • For Synthesis: Solvents like Dichloromethane or Ethyl Acetate would be suitable for reactions, while a nonpolar solvent like Heptane could be used as an anti-solvent for precipitation or crystallization.

  • For Purification: A mixed solvent system, such as Toluene/Heptane or Ethyl Acetate/Heptane, could be effective for recrystallization to obtain high-purity material.

  • For Formulation: The high solubility in pharmaceutically acceptable solvents like Ethanol suggests potential for liquid or semi-solid formulations. The poor aqueous solubility highlights that for oral administration, formulation strategies such as micronization, salt formation (if an ionizable group were present), or amorphous solid dispersions might be necessary to enhance bioavailability.

Diagram: Key Intermolecular Interactions

This diagram visualizes the primary forces at play between the solute and representative solvents.

G cluster_solute [2-(Allyloxy)-5-bromophenyl]methanol cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., Acetone) cluster_nonpolar Nonpolar Solvent (e.g., Toluene) Solute Solute Molecule OH_group -OH Group (H-Bond Donor/Acceptor) Ether_O Ether Oxygen (H-Bond Acceptor) Aromatic_Ring Bromophenyl Ring (Dispersion / π-π) Methanol Methanol OH_group->Methanol Strong H-Bonding (Donor & Acceptor) Acetone Acetone OH_group->Acetone H-Bonding (Acceptor) Ether_O->Methanol H-Bonding (Acceptor) Toluene Toluene Aromatic_Ring->Toluene Dispersion & π-π Stacking

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

[2-(Allyloxy)-5-bromophenyl]methanol possesses a molecular structure that confers a versatile solubility profile. Its behavior is dominated by the hydroxyl group's capacity for strong hydrogen bonding, leading to high predicted solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as acetone and DMSO. Conversely, its significant hydrophobic character results in poor solubility in nonpolar aliphatic solvents. This comprehensive understanding, combining theoretical principles with practical experimental frameworks, is crucial for any researcher or drug development professional. The insights and methodologies presented in this guide provide a robust foundation for optimizing the synthesis, purification, and formulation of this compound and its derivatives, ultimately accelerating the path to potential therapeutic applications.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.

  • Babu, R. J., & Brogden, N. K. (2020). Preformulation in Solid Dosage Form Development. Academic Press.

  • Jain, A., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews.

  • Cayman Chemical. Solubility Factors When Choosing a Solvent.

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

  • BLDpharm. (2-(Allyloxy)-5-bromophenyl)methanol, CAS 187230-43-9.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of [2-(Allyloxy)-5-bromophenyl]methanol from 5-bromo-2-hydroxybenzaldehyde

Audience: Researchers, synthetic chemists, and drug development professionals Scope: Step-by-step methodology, mechanistic rationale, and validation parameters for the synthesis of [2-(Allyloxy)-5-bromophenyl]methanol fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals Scope: Step-by-step methodology, mechanistic rationale, and validation parameters for the synthesis of [2-(Allyloxy)-5-bromophenyl]methanol from 5-bromo-2-hydroxybenzaldehyde.

Introduction & Strategic Rationale

The synthesis of highly functionalized benzyl alcohols, such as [2-(Allyloxy)-5-bromophenyl]methanol, is a critical foundational workflow in the development of complex heterocyclic scaffolds. This specific intermediate is highly valued in the synthesis of 1-benzoxepines via ring-closing metathesis (RCM) and Overman rearrangements, which are core structures in various pharmacologically active molecules and inhibitors of acyl-CoA cholesterol O-acyl transferase (ACAT)[1][2].

This application note details a robust, high-yielding two-step protocol:

  • Chemoselective O-Allylation: A Williamson ether synthesis targeting the phenolic hydroxyl group.

  • Aldehyde Reduction: A mild hydride transfer to convert the benzaldehyde derivative to the corresponding benzyl alcohol without disturbing the allyl ether or the aryl halide.

Synthetic Workflow

SynthesisWorkflow SM 5-Bromo-2- hydroxybenzaldehyde Int 2-(Allyloxy)-5- bromobenzaldehyde SM->Int Allyl bromide, K2CO3 DMF, 60°C Prod [2-(Allyloxy)-5- bromophenyl]methanol Int->Prod NaBH4 MeOH, 0°C to RT

Two-step synthesis workflow from 5-bromosalicylaldehyde to the target benzyl alcohol.

Step 1: O-Allylation of 5-Bromo-2-hydroxybenzaldehyde

Mechanistic Insight

The first step employs a classic Williamson ether synthesis. 5-Bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) possesses a relatively acidic phenolic proton due to the electron-withdrawing nature of the ortho-formyl group and the para-bromo substituent. Potassium carbonate ( K2​CO3​ ) serves as a mild, insoluble base to deprotonate the phenol, generating a highly nucleophilic phenoxide anion. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent; it solvates the potassium cation effectively, leaving the phenoxide "naked" and highly reactive toward the electrophilic allyl bromide via an SN​2 mechanism. This approach routinely yields >95% of the desired ether[1][2].

Experimental Protocol

Reagents:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq, e.g., 10.0 mmol, 2.01 g)

  • Allyl bromide (1.2 eq, 12.0 mmol, 1.04 mL)

  • Potassium carbonate ( K2​CO3​ , anhydrous, 1.5 eq, 15.0 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF, anhydrous, 20 mL)

Procedure:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde and anhydrous K2​CO3​ .

  • Solvent Addition: Suspend the mixture in anhydrous DMF (20 mL) under an inert atmosphere (nitrogen or argon). Stir at room temperature for 15 minutes to facilitate phenoxide formation (a slight color change to deep yellow may be observed).

  • Electrophile Addition: Add allyl bromide dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 9:1). The starting material ( Rf​≈0.3 ) will be consumed, yielding a new, less polar spot ( Rf​≈0.5 )[2].

  • Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Wash the combined organic layers sequentially with water ( 3×30 mL, to remove DMF) and saturated brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product is typically pure enough for the next step, but can be passed through a short plug of silica gel if necessary[1].

Intermediate Characterization Data
ParameterExpected Value / Observation
Appearance White solid to colorless oil (depending on ambient temp)[1][2]
Yield 95% – 99%[1][2]
Melting Point 35 – 37 °C[1]
1 H NMR (400 MHz, CDCl3​ ) δ 10.44 (s, 1H, CHO), 7.93 (d, J=2.6 Hz, 1H), 7.60 (dd, J=8.9,2.6 Hz, 1H), 6.88 (d, J=8.9 Hz, 1H), 6.05 (ddt, J=17.3,10.6,5.2 Hz, 1H), 5.44 (dq, J=17.3,1.5 Hz, 1H), 5.35 (dq, J=10.6,1.5 Hz, 1H), 4.65 (dt, J=5.2,1.5 Hz, 2H)[1][2].

Step 2: Reduction to[2-(Allyloxy)-5-bromophenyl]methanol

Mechanistic Insight

The reduction of the intermediate 2-(allyloxy)-5-bromobenzaldehyde requires a chemoselective reagent. Sodium borohydride ( NaBH4​ ) is the optimal choice. Unlike Lithium Aluminum Hydride ( LiAlH4​ ), which is highly reactive and requires strictly anhydrous conditions, NaBH4​ is a milder hydride donor. It selectively reduces the aldehyde to a primary alcohol without reducing the terminal alkene of the allyl group or causing unwanted dehalogenation of the aryl bromide. Methanol is used as the solvent; it not only dissolves the starting material but also participates in the transition state, activating the borohydride and facilitating the protonation of the resulting alkoxide intermediate.

Experimental Protocol

Reagents:

  • 2-(Allyloxy)-5-bromobenzaldehyde (1.0 eq, e.g., 9.5 mmol, 2.29 g)

  • Sodium borohydride ( NaBH4​ , 1.2 eq, 11.4 mmol, 0.43 g)

  • Methanol (MeOH, reagent grade, 25 mL)

Procedure:

  • Preparation: Dissolve 2-(allyloxy)-5-bromobenzaldehyde in 25 mL of Methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This controls the exothermic nature of the hydride transfer and prevents side reactions.

  • Reduction: Add NaBH4​ portion-wise over 10 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexanes:EtOAc, 7:3). The aldehyde ( Rf​≈0.7 ) will convert to a more polar alcohol spot ( Rf​≈0.3 ).

  • Quenching: Once complete, cool the flask back to 0 °C and carefully quench the excess NaBH4​ by adding saturated aqueous NH4​Cl solution (10 mL) dropwise.

  • Workup: Remove the majority of the methanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting product is typically obtained in high purity without the need for column chromatography.

Final Product Characterization Data
ParameterExpected Value / Observation
Appearance Colorless to pale yellow viscous oil or low-melting solid
Yield > 90%
Molecular Weight 243.09 g/mol
TLC ( Rf​ ) ≈0.3 (Hexanes:EtOAc, 7:3)
IR (ATR, cm−1 ) ≈3350 (broad, O-H stretch), absence of ≈1680 (C=O stretch)

References

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds American Chemical Society (acs.org) URL:[Link]

  • Synthesis of 1-benzoxepin-5-ones (ols) from salicylaldehydes via ring-closing metathesis Semantic Scholar (semanticscholar.org) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of [2-(Allyloxy)-5-bromophenyl]methanol for the Synthesis of Functionalized Biaryl Methanols

Abstract The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] This guide provides an in-depth technical overview and det...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] This guide provides an in-depth technical overview and detailed protocols for the cross-coupling of [2-(Allyloxy)-5-bromophenyl]methanol , a versatile building block for creating complex biaryl structures. We will explore the critical reaction parameters, focusing on the strategic selection of catalysts, ligands, and bases to overcome the inherent steric challenges posed by the ortho-allyloxy substituent. These application notes are designed for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and high-yielding outcomes.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in its catalytic cycle, which typically involves a palladium(0) species. The cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: A palladium(0) complex, stabilized by ligands, inserts into the carbon-bromine bond of [2-(Allyloxy)-5-bromophenyl]methanol. This is often the rate-determining step and results in a palladium(II) intermediate.[2] The reactivity of aryl halides generally follows the trend I > OTf > Br > Cl.[2]

  • Transmetalation: The organic moiety from an activated organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is critically facilitated by a base, which converts the boronic acid into a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new biaryl C-C bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br (Palladium(II) Intermediate) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diaryl Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArylBromide [2-(Allyloxy)-5-bromophenyl]methanol (Ar-Br) ArylBromide->OxAdd BoronicAcid Aryl Boronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: A simplified representation of the Suzuki-Miyaura reaction mechanism.

Causality Behind Experimental Choices: A Scientist's Perspective

Executing a successful Suzuki-Miyaura coupling, especially with a sterically hindered substrate like [2-(Allyloxy)-5-bromophenyl]methanol, requires a nuanced understanding of how each component influences the reaction kinetics and overall yield.

The Catalyst System: Palladium Precursor and Ligand

The combination of a palladium source and a phosphine ligand is the heart of the catalytic system.

  • Palladium Precursor: Simple palladium salts like Palladium(II) Acetate (Pd(OAc)₂) or complexed forms like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points.[2] These precursors generate the active Pd(0) species in situ.

  • Ligand Selection (Critical for Success): The ortho-allyloxy group on our substrate presents significant steric bulk around the reaction site. This can hinder the oxidative addition step. To overcome this, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[4][7] Ligands developed by the Buchwald group, such as SPhos and XPhos , are exceptionally effective.[8][9]

    • Why they work: Their bulkiness promotes the reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[2][10] This combination accelerates the overall catalytic turnover, making them highly efficient even at low catalyst loadings.[8]

The Role of the Base

The base is not merely a proton scavenger; it is a crucial activator. Its primary role is to react with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻), which is the active species in the transmetalation step.[5][6][11]

  • Common Choices:

    • Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base, often used in solvent systems containing water.

    • Potassium Phosphate (K₃PO₄): A stronger base that is often effective for more challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[10]

    • Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can be advantageous in certain systems.

The choice of base is interdependent with the solvent and the functional group tolerance of the substrates. For [2-(Allyloxy)-5-bromophenyl]methanol, both K₂CO₃ and K₃PO₄ are excellent starting points.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aqueous/Organic Mixtures: A combination of an organic solvent like 1,4-Dioxane , Toluene , or Tetrahydrofuran (THF) with water is highly effective.[12][13] The organic solvent dissolves the aryl bromide, boronic acid, and catalyst complex, while water dissolves the inorganic base, enabling the formation of the active boronate species.

  • Anhydrous Conditions: In cases where substrates are sensitive to water, a polar aprotic solvent like DMF or NMP can be used with a soluble base like Cs₂CO₃.

Detailed Experimental Protocols

This section provides a reliable, step-by-step protocol for the Suzuki-Miyaura coupling of [2-(Allyloxy)-5-bromophenyl]methanol with a generic arylboronic acid.

Materials and Reagents
  • Substrate: [2-(Allyloxy)-5-bromophenyl]methanol

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: SPhos or XPhos (2.2-4.4 mol% relative to Pd metal)

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware , magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Procedure

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup B Add solid reagents: - [2-(Allyloxy)-5-bromophenyl]methanol - Arylboronic Acid - Base (e.g., K₃PO₄) A->B C Purge flask with inert gas (Nitrogen or Argon) B->C D Add degassed solvents (e.g., Dioxane/Water) C->D E Add Catalyst System: - Pd Precursor - Phosphine Ligand D->E F Heat reaction mixture (e.g., 80-100 °C) with stirring E->F G Monitor reaction by TLC/LC-MS F->G H 2. Work-up G->H Upon completion I Cool to RT, dilute with EtOAc H->I J Wash with water and brine I->J K Dry organic layer (Na₂SO₄) J->K L Concentrate under reduced pressure K->L M 3. Purification L->M N Purify crude product via flash column chromatography M->N O Characterize pure product (NMR, MS) N->O

Caption: A flowchart outlining the key stages of the synthesis protocol.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add [2-(Allyloxy)-5-bromophenyl]methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (5:1 ratio, to make a 0.1 M solution with respect to the aryl bromide) via syringe.

  • Catalyst Addition: In a separate vial, quickly weigh the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., SPhos, 2.2 mol%) and add them to the reaction flask against a positive flow of inert gas.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl methanol product.[14]

Protocol Optimization & Data

The conditions below serve as a starting point. Optimization of the ligand, base, and solvent may be necessary for particularly challenging arylboronic acid coupling partners.

Parameter Condition A (Standard) Condition B (Enhanced Reactivity) Rationale / Expected Outcome
Pd Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ is a Pd(0) source and may require less in-situ reduction, offering faster initiation.
Ligand SPhos (4.4 mol%)XPhos (2.2 mol%)Both are excellent. XPhos can sometimes offer superior performance for very hindered substrates.[8]
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)K₃PO₄ is a stronger base and can accelerate the transmetalation step, improving yields for less reactive partners.[10]
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (5:1)Dioxane is often a superior solvent for Suzuki couplings due to its ability to coordinate weakly to the palladium center.
Temperature 90 °C100 °CHigher temperatures can increase reaction rates but may also lead to byproduct formation.

Troubleshooting Common Issues

A self-validating protocol anticipates potential failures. Below is a guide to address common challenges.

Troubleshooting_Logic Figure 3: Troubleshooting Decision Tree Start Analyze Reaction Outcome (TLC or LC-MS) Low_Conversion Problem: Low or No Conversion Start->Low_Conversion Incomplete consumption of starting material Side_Products Problem: Significant Side Products Start->Side_Products New spots observed Purification_Issue Problem: Difficult Purification Start->Purification_Issue Co-eluting impurities Check_Inert Was the inert atmosphere rigorously maintained? Low_Conversion->Check_Inert Homo_Coupling Observation: Boronic acid homo-coupling Side_Products->Homo_Coupling Debromination Observation: Debrominated starting material Side_Products->Debromination Boronic_Impurity Impurity: Unreacted boronic acid Purification_Issue->Boronic_Impurity Check_Catalyst Is the catalyst/ligand active? (Use fresh materials) Check_Inert->Check_Catalyst Yes Increase_Reactivity Increase Reactivity: - Switch to K₃PO₄ - Use a more active ligand (XPhos) - Increase temperature Check_Catalyst->Increase_Reactivity Yes Fix_Homo_Coupling Solution: - Ensure inert atmosphere - Add boronic acid slowly Homo_Coupling->Fix_Homo_Coupling Fix_Debromination Solution: - Use a milder base (e.g., K₂CO₃) - Lower reaction temperature Debromination->Fix_Debromination Fix_Boronic_Impurity Solution: - Perform an aqueous base wash (e.g., 1M NaOH) during work-up - Optimize chromatography Boronic_Impurity->Fix_Boronic_Impurity

Caption: A logical guide for diagnosing and solving common issues.

  • Issue: Low or No Conversion.

    • Cause: Inactive catalyst due to oxygen exposure. The Pd(0) species is sensitive to air.

    • Solution: Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas. Use fresh, high-quality catalyst and ligand.

  • Issue: Homo-coupling of Boronic Acid.

    • Cause: This can occur under aerobic conditions or at high temperatures.

    • Solution: Improve inert atmosphere technique. Consider slightly lowering the reaction temperature.

  • Issue: Debromination of Starting Material.

    • Cause: A side reaction where the bromine is replaced by hydrogen. This can be promoted by certain bases or impurities.

    • Solution: Screen different bases; sometimes a weaker base like Na₂CO₃ can mitigate this. Ensure reagents are pure.

  • Issue: Difficulty Removing Boronic Acid Impurities.

    • Cause: Boronic acids can be tricky to separate from polar products via chromatography.[14]

    • Solution: During the aqueous work-up, perform an extraction with a dilute base (e.g., 1M NaOH) to wash away the acidic boronic acid into the aqueous layer.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are irritants and potentially toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Solvents: Dioxane and Toluene are flammable and toxic. Use only in a well-ventilated fume hood. Dioxane can form explosive peroxides; use fresh, inhibitor-stabilized solvent.

  • Bases: Solid potassium phosphate and potassium carbonate are corrosive and irritants. Avoid inhalation of dust and skin contact.

References

  • Al-Amin, M., & El-Faham, A. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. IntechOpen. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Cano, I., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland. [Link]

  • Cano, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cimetiere, N., & Vautier-Gimer, D. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Wang, D., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Various Authors. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • ChemInform. (2012). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. [Link]

  • Steib, A. K., et al. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]

  • Reddy, V. P., et al. (2013). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • Baxendale, I. R., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • Vantourout, J. C., et al. (2017). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society. [Link]

  • de la Hoz, A., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Thomas, A. A., & Denmark, S. E. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Catalysis. [Link]

  • Reddit User. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Reddit. [Link]

  • Yin, L., & Liebscher, J. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]

  • Okoro, U. C., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Le, T. H., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. Journal of the American Chemical Society. [Link]

  • Ito, H., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society. [Link]

  • Mitchell, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

Sources

Method

Topic: Selective Oxidation of [2-(Allyloxy)-5-bromophenyl]methanol to its Benzaldehyde Derivative

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Synthetic Challenge and Strategic Approach Substituted benzaldehydes are pivotal intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Approach

Substituted benzaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their electrophilic aldehyde functionality serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. The target molecule, [2-(Allyloxy)-5-bromophenyl]methanol, presents a common yet nuanced challenge in synthetic chemistry: the selective oxidation of a primary benzylic alcohol to an aldehyde without affecting other sensitive functional groups, namely the electron-rich aromatic ring, the bromo substituent, and the potentially reactive allyloxy group.

This application note provides a detailed guide to performing this transformation efficiently. We will move beyond a simple recitation of steps to explore the underlying principles of several reliable oxidation methods. By understanding the "why" behind each protocol, researchers can better troubleshoot and adapt these procedures to their specific needs. This guide is structured to provide both practical, step-by-step instructions and the theoretical foundation necessary for confident execution.

Choosing the Right Tool: A Comparative Overview of Oxidation Methods

The key to a successful oxidation of [2-(Allyloxy)-5-bromophenyl]methanol is chemoselectivity. The ideal reagent should be powerful enough to oxidize the benzylic alcohol but mild enough to leave the allyl group and the bromo-substituted aromatic ring untouched. Over-oxidation to the corresponding carboxylic acid is another common pitfall to be avoided.

Below is a summary of recommended methods, each with its own set of advantages and considerations.

Oxidation MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to RTHigh yields, mild conditions, avoids heavy metals.Requires cryogenic temperatures, unpleasant odor.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureFast, neutral pH, high yields, easy workup.DMP is explosive under certain conditions, expensive.
Manganese Dioxide Oxidation Activated MnO₂Room TemperatureHighly selective for benzylic/allylic alcohols, simple workup.Requires a stoichiometric excess of reagent, variable reactivity of MnO₂.

Experimental Protocols and Mechanistic Insights

Method 1: Swern Oxidation

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes. It proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination reaction mediated by a hindered base, such as triethylamine. The low reaction temperature is critical to prevent side reactions, including the formation of Pummerer rearrangement byproducts.

Caption: Workflow for the Swern Oxidation protocol.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂, 10 mL per 1 mmol of alcohol). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activation: Slowly add oxalyl chloride (1.2 eq) to the stirred CH₂Cl₂. After 5 minutes, add anhydrous dimethyl sulfoxide (DMSO, 2.4 eq) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve [2-(Allyloxy)-5-bromophenyl]methanol (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Elimination: Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick. Continue stirring at -78 °C for 30 minutes.

  • Quenching and Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Add water (10 mL per 1 mmol of alcohol) and stir vigorously. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, Dess-Martin Periodinane (DMP), as the oxidizing agent. This method is prized for its mild, neutral conditions, broad functional group tolerance, and typically high yields. The reaction is often performed at room temperature and is considerably faster than many other oxidation methods.

Caption: Simplified mechanism of Dess-Martin Oxidation.

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the [2-(Allyloxy)-5-bromophenyl]methanol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, 15 mL per 1 mmol of alcohol).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. If the reaction is sluggish, gentle warming to ~40 °C can be applied.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 10-fold excess of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Stir the biphasic mixture vigorously until the solid byproducts dissolve. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.

Method 3: Activated Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and highly selective oxidizing agent for allylic and benzylic alcohols. Its effectiveness is highly dependent on its method of preparation, or "activation". The reaction is heterogeneous, occurring on the surface of the MnO₂ solid. This makes for a very simple workup procedure, as the excess reagent and byproduct can be removed by simple filtration.

  • Setup: In a round-bottom flask, suspend activated manganese dioxide (5-10 eq by weight) in a suitable solvent like dichloromethane or chloroform (20 mL per 1 mmol of alcohol).

  • Reaction: Add the [2-(Allyloxy)-5-bromophenyl]methanol (1.0 eq) to the suspension.

  • Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. These reactions can sometimes be slow, requiring several hours to overnight stirring.

  • Workup: Once the reaction is complete, remove the solid MnO₂ by filtering the mixture through a pad of Celite®. Wash the Celite pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If a reaction stalls, consider adding a small additional portion of the oxidizing agent. For MnO₂ oxidation, ensure the reagent is highly activated.

  • Over-oxidation (Carboxylic Acid Formation): This is less of a concern with the methods listed above compared to stronger oxidants like KMnO₄ or Jones reagent. If it occurs, reduce reaction time or temperature.

  • Reaction with Allyl Group: The chosen methods are generally safe for allyl ethers. However, if side reactions are observed (e.g., with PCC or other acidic oxidants not listed here), switching to a neutral method like DMP or MnO₂ is recommended.

  • Safety: Always handle reagents in a well-ventilated fume hood. DMP is sensitive to shock and heat; avoid grinding it. Oxalyl chloride is corrosive and reacts violently with water.

Conclusion

The selective oxidation of [2-(Allyloxy)-5-bromophenyl]methanol to its corresponding aldehyde is a readily achievable transformation with the correct choice of methodology. The Swern, Dess-Martin, and activated MnO₂ oxidations all represent excellent, high-yielding options with distinct advantages. By understanding the operational details and the chemical principles behind each protocol, researchers can confidently and successfully synthesize this valuable benzaldehyde derivative for their downstream applications.

References

  • Title: Swern Oxidation Source: Organic Syntheses, Coll. Vol. 7, p.167 (1990); Vol. 64, p.127 (1986). URL: [Link]

  • Title: A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species Source: J. Am. Chem. Soc. 1991, 113, 19, 7277–7287 URL: [Link]

  • Title: Dess-Martin periodinane Source: Wikipedia URL: [Link]

  • Title: Manganese Dioxide Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS) URL: [Link]

Application

Application Note: [2-(Allyloxy)-5-bromophenyl]methanol as a Strategic Building Block in Pharmaceutical Synthesis

Executive Summary [2-(Allyloxy)-5-bromophenyl]methanol (CAS: 187230-43-9) is a highly versatile, tri-functionalized aromatic building block widely utilized in medicinal chemistry and drug discovery [1]. Featuring a benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Allyloxy)-5-bromophenyl]methanol (CAS: 187230-43-9) is a highly versatile, tri-functionalized aromatic building block widely utilized in medicinal chemistry and drug discovery [1]. Featuring a benzylic alcohol, an aryl bromide, and an allyl ether, this compound provides orthogonal reactivity that allows for precise, multi-step synthetic elaboration. It is prominently featured in the synthesis of novel non-steroidal, non-opioid analgesics, specifically acting as a core precursor for Prostaglandin E2 (PGE2) receptor antagonists [2].

Structural Rationale & Synthetic Strategy

The true value of this molecule lies in the causality of its specific substitution pattern, which dictates its behavior in complex synthetic workflows:

  • Benzylic Alcohol (Primary Handle): Serves as the initial point of functionalization. It can be converted into a halide or pseudohalide, acting as a powerful electrophile for N-, O-, or S-alkylation to build the drug's core scaffold.

  • Aryl Bromide (Late-Stage Handle): Positioned meta to the benzylic carbon, the bromine atom is a prime candidate for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to expand the molecular scaffold without interfering with earlier alkylation steps.

  • Allyloxy Group (Protector & Handle): The allyl ether acts as a stable protecting group for the underlying phenol during basic alkylations. Furthermore, it can undergo Claisen rearrangement to yield ortho-allyl phenols or participate in olefin cross-metathesis, offering a pathway to macrocyclization or further functionalization.

Application: Synthesis of PGE2 Antagonists

Prostaglandin E2 (PGE2) is a key lipid mediator that drives pathophysiological pain and inflammation. By synthesizing antagonists that block PGE2 from binding to EP receptors, researchers can develop therapeutics that bypass the gastrointestinal side effects of traditional NSAIDs and the addictive potential of opiates [2]. [2-(Allyloxy)-5-bromophenyl]methanol is utilized to synthesize the hydrophobic "tail" of these antagonists.

PGE2Pathway PGE2 Prostaglandin E2 (PGE2) EP_Rec EP Receptors (EP1-EP4) PGE2->EP_Rec Activates cAMP Signal Transduction (cAMP / Calcium) EP_Rec->cAMP Triggers Drug Antagonist (Synthesized API) Drug->EP_Rec Blocks Pain Pain & Inflammation cAMP->Pain Causes

Mechanism of action for synthesized PGE2 antagonists in blocking pain and inflammation pathways.

Data Presentation

Table 1: Physicochemical Properties of the Building Block [1]
PropertyValueScientific Relevance
CAS Number 187230-43-9Unique identifier for sourcing and regulatory tracking.
Molecular Formula C10H11BrO2Dictates mass spectrometry (M+ peak at ~242 m/z).
Molecular Weight 243.10 g/mol Low molecular weight allows for downstream addition without exceeding Lipinski's Rule of 5.
Physical State White SolidEasy to weigh, handle, and store without specialized inert atmosphere requirements.
Table 2: Rationale for Benzylic Halogenation Methods

When converting the benzylic alcohol to a reactive benzylic bromide, the choice of reagent is critical.

Reagent SystemConditionsImpact on Allyloxy GroupRecommendation
HBr (conc.) Highly Acidic, HeatHigh risk of ether cleavage.Avoid
PBr3 Acidic, ExothermicModerate risk of side reactions.Use with Caution
CBr4 / PPh3 (Appel) Neutral, Room TempPreserves allyl ether completely.Optimal Choice

Experimental Protocols

The following self-validating workflow describes the conversion of the building block into a reactive intermediate, followed by an API scaffolding step [2].

SynthesisWorkflow A [2-(Allyloxy)-5-bromophenyl]methanol (Starting Material) B Appel Reaction (CBr4, PPh3, DCM) A->B C 2-(Allyloxy)-5-bromobenzyl bromide (Reactive Intermediate) B->C 96% Yield D N-Alkylation (Amine, NaH, DMF) C->D E PGE2 Antagonist Core (API Precursor) D->E

Workflow for the conversion of [2-(Allyloxy)-5-bromophenyl]methanol into a PGE2 antagonist core.

Protocol 1: Mild Benzylic Bromination (Appel Reaction)

Objective: Convert the benzylic alcohol to a bromide without cleaving the allyl ether.

  • Preparation: Dissolve 5.12 g (21.1 mmol) of [2-(Allyloxy)-5-bromophenyl]methanol in 25 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Causality: Anhydrous DCM prevents the hydrolysis of the resulting benzylic bromide.

  • Reagent Addition: Add 6.15 g (23.5 mmol, 1.1 eq) of triphenylphosphine (PPh3), followed by the portion-wise addition of 8.67 g (26.13 mmol, 1.2 eq) of tetrabromomethane (CBr4). Causality: The slight excess of CBr4 ensures complete conversion of the alcohol. The reaction is driven by the high thermodynamic stability of the triphenylphosphine oxide (TPPO) byproduct.

  • Reaction: Stir the mixture at ambient temperature overnight (approx. 12-16 hours). Monitor completion via TLC (Hexanes:Ethyl Acetate 4:1).

  • Workup: Evaporate the DCM solvent under reduced pressure.

  • Self-Validating Step (Crucial Insight): Do not purify the resulting 2-allyloxy-5-bromobenzyl bromide via silica gel chromatography. Causality: Benzylic bromides are highly electrophilic and can degrade or hydrolyze on acidic silica gel. Furthermore, the byproducts (TPPO and bromoform) are generally inert in the subsequent basic N-alkylation step. Using the crude intermediate maximizes overall yield (typically ~96%).

Protocol 2: N-Alkylation of the API Scaffold

Objective: Attach the building block to a secondary amine core to build the PGE2 antagonist framework.

  • Deprotonation: In a separate flame-dried flask, dissolve the target secondary amine (20.0 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 22.7 mmol) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine to form a highly reactive amide anion.

  • Alkylation: Dissolve the crude 2-allyloxy-5-bromobenzyl bromide from Protocol 1 in 10 mL of DMF and add it dropwise to the cooled amine solution.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous ammonium chloride (NH4Cl) to neutralize unreacted NaH. Extract the aqueous layer three times with ethyl acetate.

  • Drying: Combine the organic layers, wash with brine (to remove residual DMF), and dry over anhydrous magnesium sulfate (MgSO4). Causality: MgSO4 chemically binds residual water, preventing product degradation during concentration. Filter and evaporate to yield the crude PGE2 antagonist core, ready for final purification or palladium-catalyzed cross-coupling at the aryl bromide site.

References

  • Glaxo Group Limited. (2003). Aromatic compounds and pharmaceutical compositions comprising thereof (Patent No. RU2198878C2). Google Patents.
Method

Application Note: Palladium-Catalyzed Functionalization of [2-(Allyloxy)-5-bromophenyl]methanol

Executive Summary [2-(Allyloxy)-5-bromophenyl]methanol (CAS: 187230-43-9) is a highly versatile, multidimensional scaffold utilized in early-stage drug discovery and complex natural product synthesis. The strategic place...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Allyloxy)-5-bromophenyl]methanol (CAS: 187230-43-9) is a highly versatile, multidimensional scaffold utilized in early-stage drug discovery and complex natural product synthesis. The strategic placement of three distinct functional groups—a C5-aryl bromide, a primary benzylic alcohol, and an ortho-allyloxy ether—allows for orthogonal, site-selective functionalization.

This application note provides field-proven, self-validating protocols for selectively activating each of these sites using palladium catalysis. By tuning the oxidation state of the palladium catalyst, the steric bulk of the ligands, and the stoichiometric additives, chemists can execute sequential transformations without relying on cumbersome protecting-group chemistry.

Reactivity Mapping & Scaffold Design

The true power of this building block lies in its differential reactivity. The C(sp2)–Br bond is highly susceptible to oxidative addition by electron-rich Pd(0) species. Conversely, the benzylic alcohol can undergo concerted metalation-deprotonation (CMD) with Pd(II) catalysts. Finally, the allyloxy group can be cleaved or cyclized via π-allyl palladium intermediates.

ReactivityMap Scaffold [2-(Allyloxy)-5-bromophenyl]methanol (Multifunctional Scaffold) Site1 C5-Bromo Group Reaction: Suzuki, Heck, Buchwald Catalyst: Pd(0) Scaffold->Site1 Cross-Coupling Site2 Benzyl Alcohol Group Reaction: Aerobic Oxidation Catalyst: Pd(II) / O2 Scaffold->Site2 Oxidation Site3 Allyloxy Group Reaction: Tsuji-Trost / Cyclization Catalyst: Pd(0) or Pd(II) Scaffold->Site3 Allylic Cleavage

Figure 1: Orthogonal reactivity sites of [2-(Allyloxy)-5-bromophenyl]methanol under Pd-catalysis.

Pathway 1: C(sp2)–C(sp2) Cross-Coupling (Suzuki-Miyaura)

The C5-bromo position is primed for oxidative addition. Suzuki-Miyaura cross-coupling is the preferred method for aryl-aryl bond formation here due to its mild conditions and high functional group tolerance .

Mechanistic Causality: We recommend utilizing Pd(dppf)Cl₂ as the pre-catalyst. The large bite angle of the dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) accelerates the reductive elimination step, which is often rate-limiting when coupling sterically hindered boronic acids. Potassium carbonate (K₂CO₃) is selected as the base; it is sufficiently basic to form the reactive boronate "ate" complex required for transmetalation, but mild enough to prevent the unwanted Claisen rearrangement of the allyloxy group.

SuzukiWorkflow Prep 1. Degassing Remove O2 to protect Pd(0) React 2. Heating Pd(dppf)Cl2 + Base (80°C) Prep->React Monitor 3. TLC Check UV & KMnO4 Stain React->Monitor Purify 4. Silica Gel Flash Chromatography Monitor->Purify

Figure 2: Standard workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling
  • Reagent Preparation: In a Schlenk flask, combine[2-(Allyloxy)-5-bromophenyl]methanol (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by hydroxylating the boronic acid.

  • Degassing: Sparge the biphasic mixture with argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), leading to premature reaction stalling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of argon. Heat the mixture to 80 °C.

    • Self-Validation: The solution will initially appear red/orange. If a thick black precipitate (Pd black) forms within the first 10 minutes, the system was insufficiently degassed and the catalyst has died.

  • Monitoring: Check the reaction via TLC (Hexanes/EtOAc 7:3) after 2 hours.

    • Self-Validation: The starting material is highly UV-active. A KMnO₄ stain will highlight the allyloxy double bond, confirming it survived the basic coupling conditions.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Pathway 2: Aerobic Oxidation of the Benzyl Alcohol

The primary benzylic alcohol can be selectively oxidized to 2-(allyloxy)-5-bromobenzaldehyde without over-oxidation to the carboxylic acid. This is achieved using a Pd(II) catalyst and molecular oxygen as the terminal oxidant—a highly atom-economical methodology .

Mechanistic Causality: The reaction proceeds via a Pd-alkoxide intermediate. The acetate ligands of Pd(OAc)₂ act as internal bases, facilitating a concerted metalation-deprotonation pathway. Following β-hydride elimination to release the aldehyde, the resulting Pd(0) species is reoxidized to Pd(II) by molecular O₂. The addition of pyridine stabilizes the Pd(II) center and prevents the aggregation of Pd(0) into inactive Pd black .

PdOxidation PdII Pd(II) Catalyst (Active Species) Alkoxide Pd-Alkoxide Intermediate PdII->Alkoxide + Benzyl Alcohol BetaElim Beta-Hydride Elimination Alkoxide->BetaElim - HX Product Benzaldehyde Derivative BetaElim->Product Product Release Pd0 Pd(0) Species (Inactive) BetaElim->Pd0 Reductive Elimination Pd0->PdII Reoxidation O2 Molecular O2 (Terminal Oxidant) O2->Pd0 Electron transfer

Figure 3: Catalytic cycle for the Pd-catalyzed aerobic oxidation of benzyl alcohols.

Protocol 2: Aerobic Oxidation to Benzaldehyde
  • Setup: Dissolve[2-(Allyloxy)-5-bromophenyl]methanol (1.0 equiv) in toluene (0.1 M).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and pyridine (20 mol%).

  • Oxidation: Purge the flask with O₂ and maintain under an O₂ balloon. Heat to 60 °C for 4-6 hours.

    • Self-Validation: The reaction mixture will maintain a homogenous yellow/amber color if the catalytic cycle is active and reoxidation is occurring successfully.

  • Monitoring: Spot the reaction mixture on a TLC plate.

    • Self-Validation: Dip the developed TLC plate in 2,4-dinitrophenylhydrazine (2,4-DNPH) stain. The appearance of a bright orange/yellow spot instantly confirms the presence of the newly formed aldehyde.

  • Workup: Filter the mixture through a short pad of Celite to remove any trace palladium particulates. Concentrate and purify via silica gel chromatography.

Pathway 3: Allylic Cleavage (Tsuji-Trost Deprotection)

If the allyloxy group is utilized as a temporary protecting group for the phenol, it can be removed via Pd-catalyzed allylic cleavage .

Mechanistic Causality: Pd(0) coordinates to the allyl double bond, undergoing oxidative addition to form a π-allyl palladium complex. A nucleophilic scavenger (such as morpholine or dimedone) is required to intercept the allyl cation, preventing reversible re-allylation and releasing the free 4-bromo-2-(hydroxymethyl)phenol.

Protocol 3: Tsuji-Trost Deprotection
  • Setup: Dissolve the substrate in anhydrous CH₂Cl₂ (0.2 M).

  • Reaction: Add morpholine (10.0 equiv) followed by Pd(PPh₃)₄ (2 mol%). Stir at room temperature for 1 hour.

  • Workup: Quench with 1M HCl to neutralize the morpholine, extract with CH₂Cl₂, and dry over Na₂SO₄.

Quantitative Data Summary

The table below summarizes the expected outcomes and analytical validation markers for the three orthogonal functionalization pathways.

Reaction PathwayTarget SiteCatalyst SystemTypical YieldKey Analytical Marker (Validation)
Suzuki-Miyaura C5-BromoPd(dppf)Cl₂, K₂CO₃75–90%Disappearance of starting material (UV active); mass shift in LC-MS
Aerobic Oxidation Benzyl AlcoholPd(OAc)₂, Pyridine, O₂80–95%Positive 2,4-DNPH stain (orange); Aldehyde peak (~10 ppm) in ¹H-NMR
Tsuji-Trost Allyloxy EtherPd(PPh₃)₄, Morpholine85–99%Appearance of broad Phenol -OH stretch in IR; loss of allyl multiplet in NMR

References

  • Chan-Thaw, C. E., Savara, A., & Villa, A. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts. Catalysts, 8(10), 431.[Link]

  • Cao, Z., Yu, D., Zhu, R., Wei, J., & Shi, Z. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(13), 2683-2686.[Link]

  • Ferreira, E. M., & Stoltz, B. M. (2001). The Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols with Molecular Oxygen. Journal of the American Chemical Society, 123(31), 7725-7726.[Link]

  • Kinoshita, H., Shinokubo, H., & Oshima, K. (2015). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 13(26), 7154-7158.[Link]

Application

Orthogonal Protecting Group Strategies and Functionalization of[2-(Allyloxy)-5-bromophenyl]methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale & Orthogonality In complex organic synthesis and active pharmaceutical ingredient (API) development, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Orthogonality

In complex organic synthesis and active pharmaceutical ingredient (API) development, the strategic selection of protecting groups dictates the efficiency and yield of the entire synthetic route[1]. [2-(Allyloxy)-5-bromophenyl]methanol (CAS 187230-43-9) is a highly versatile, trifunctional screening compound and building block[2]. It possesses three distinct reactive handles that must be managed orthogonally:

  • A Primary Benzylic Alcohol: Highly nucleophilic and prone to oxidation; requires protection prior to organometallic transformations.

  • An Allyl-Protected Phenol: The allyl ether serves as a robust protecting group that is stable to strong bases and mild acids[3].

  • An Aryl Bromide: A prime electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The core synthetic challenge with this molecule is chemoselectivity . Because both the allyl ether and the aryl bromide can react with Palladium(0) catalysts, the sequence of protection, functionalization, and deprotection must be meticulously designed to prevent competitive oxidative addition[4].

Synthetic Workflow & Chemoselectivity

To successfully functionalize the aryl bromide without degrading the oxygen-based functional groups, the primary alcohol is first masked as a tert-butyldimethylsilyl (TBS) ether. Silyl ethers are favored for their extreme stability under the basic conditions required for cross-coupling[1]. Following the functionalization of the aryl bromide, the allyl ether can be selectively cleaved using Pd(0) catalysis[3], leaving the TBS ether intact.

Workflow A [2-(Allyloxy)-5-bromophenyl]methanol B TBS-Cl, Imidazole (Primary Alcohol Protection) A->B C TBS-Protected Aryl Bromide (Stable Intermediate) B->C D Suzuki-Miyaura Coupling (Ar-Br Functionalization) C->D E Biaryl TBS-Allyl Ether D->E F Pd(PPh3)4, Morpholine (Allyl Deprotection) E->F G Biaryl Phenol (TBS Intact) F->G

Orthogonal functionalization workflow of[2-(Allyloxy)-5-bromophenyl]methanol.

Quantitative Stability and Reactivity Matrix

The success of this building block relies on the absolute orthogonality of its functional groups. The table below summarizes the quantitative stability and typical cleavage parameters for the oxygen-protecting groups utilized in this system.

Protecting GroupCleavage ReagentReaction TimeTypical YieldOrthogonality Profile
TBS Ether (Alcohol)TBAF (1.0 M in THF)1–2 hours92–98%Cleaved by fluoride. Preserves Allyl & Ar-Br.
Allyl Ether (Phenol)Pd(PPh₃)₄ (5 mol%), Morpholine2–4 hours85–95%Cleaved by Pd(0). Preserves TBS. Ar-Br must be reacted first.
Aryl Bromide (Ring)Pd(0) + Aryl Boronic Acid4–12 hours75–90%Reactive handle. Preserves TBS and Allyl under standard basic conditions.

Mechanistic Causality of Allyl Cleavage

The deprotection of the allyl ether is not a simple hydrolysis; it is driven by the unique ability of Pd(0) to undergo allylic oxidative insertion[4]. When Pd(0) inserts into the allylic C–O bond, it generates an electrophilic π-allyl palladium(II) complex and a phenoxide anion[4].

Crucial Insight: If a nucleophilic scavenger is not present, the phenoxide can re-attack the π-allyl complex, leading to an equilibrium state or undesired C-allylation (a pseudo-Claisen rearrangement). By adding an excess of a secondary amine like morpholine, the π-allyl complex is irreversibly trapped, driving the formation of the free phenol to completion[3].

Mechanism A Allyl Aryl Ether C π-Allyl Pd(II) Complex + Phenoxide Anion A->C Oxidative Addition B Pd(0) Catalyst B->C Coordinates E Free Phenol Product C->E Protonation F N-Allyl Morpholine (Byproduct) C->F Nucleophilic Attack D Nucleophilic Scavenger (Morpholine) D->F Traps π-Allyl

Mechanism of Pd(0)-catalyzed allylic oxidative insertion and cleavage.

Self-Validating Experimental Protocols

Protocol A: O-Silylation of the Primary Benzylic Alcohol

Causality & Rationale: The primary benzylic alcohol is protected as a TBS ether to provide steric shielding during downstream cross-coupling[1]. Imidazole acts dually as a base to scavenge the HCl byproduct and as a nucleophilic catalyst, forming a highly reactive N-silyl imidazole intermediate that accelerates silylation.

Step-by-Step Methodology:

  • Charge an oven-dried flask with [2-(Allyloxy)-5-bromophenyl]methanol (1.0 equiv) and anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add imidazole (2.5 equiv) in one portion and stir until fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint: The conversion of the hydroxyl group to a silyl ether drastically reduces the molecule's polarity. TLC monitoring will reveal the product as a high-Rf spot (~0.8 in 4:1 Hexanes/EtOAc) compared to the starting material (~0.3). IR spectroscopy will confirm success via the complete disappearance of the broad O–H stretching band at ~3300 cm⁻¹.

Protocol B: Chemoselective Palladium-Catalyzed Allyl Ether Cleavage

Causality & Rationale: Following the functionalization of the aryl bromide, the allyl group is removed. Because the substrate previously contained an aryl bromide (a classic electrophile for Pd(0)), this deprotection is strategically performed after cross-coupling to prevent competitive oxidative addition. Morpholine is utilized as an irreversible allyl scavenger[3].

Step-by-Step Methodology:

  • Dissolve the functionalized TBS-protected intermediate (1.0 equiv) in anhydrous, degassed THF (0.2 M).

  • Add morpholine (10.0 equiv) as the nucleophilic allyl scavenger[3].

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) under an argon stream.

  • Stir the reaction mixture at room temperature in the dark for 1–4 hours, monitoring strictly by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue directly via silica gel chromatography to isolate the free phenol.

Self-Validation Checkpoint: The unmasking of the phenol introduces a strong hydrogen-bond donor, significantly lowering the Rf value on TLC. The product spot will exhibit a characteristic color change when stained with FeCl₃ or phosphomolybdic acid (PMA). Mechanistically, ¹H NMR will show the complete disappearance of the complex allyl multiplets (the vinylic proton at ~6.0 ppm and terminal alkene protons at ~5.3 ppm) and the appearance of a broad phenolic –OH singlet.

Protocol C: Orthogonal Deprotection of the TBS Ether

Causality & Rationale: To finalize the synthesis, the primary alcohol is unmasked. The silicon-fluorine bond is exceptionally strong (bond dissociation energy ~582 kJ/mol), making fluoride sources like Tetrabutylammonium fluoride (TBAF) highly specific for silyl ether cleavage without disrupting other functional groups[1].

Step-by-Step Methodology:

  • Dissolve the silyl ether (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add TBAF (1.0 M solution in THF, 1.2 equiv) dropwise[3].

  • Stir the reaction for 1–2 hours, allowing it to warm to room temperature.

  • Quench with saturated aqueous NH₄Cl to neutralize the highly basic alkoxide intermediate.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the fully functionalized, deprotected target molecule.

Self-Validation Checkpoint: Cleavage of the bulky, lipophilic TBS group reveals the primary alcohol, resulting in a significant increase in polarity. The product will appear as a lower Rf spot on TLC, and ¹H NMR will show the disappearance of the large, distinct singlets corresponding to the tert-butyl (~0.9 ppm, 9H) and dimethyl (~0.1 ppm, 6H) groups attached to the silicon.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Allylation of 5-bromo-2-hydroxybenzyl alcohol

Welcome to the technical support center for the allylation of 5-bromo-2-hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this cruc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the allylation of 5-bromo-2-hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. The following question-and-answer format directly addresses common issues encountered during this Williamson ether synthesis, providing in-depth explanations and actionable protocols to enhance your reaction yields and purity.

Troubleshooting and FAQs

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the allylation of 5-bromo-2-hydroxybenzyl alcohol can typically be attributed to several key factors: incomplete deprotonation of the phenolic hydroxyl group, suboptimal reaction conditions, or the occurrence of side reactions. The electron-withdrawing nature of the bromine atom on the aromatic ring decreases the nucleophilicity of the corresponding phenoxide, making the reaction more challenging than with electron-rich phenols.

Key Troubleshooting Areas:

  • Base Selection: The choice of base is critical for ensuring complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[1][2] Insufficient base strength can lead to a low concentration of the active nucleophile.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.[1][3] Aprotic polar solvents are generally preferred for SN2 reactions like the Williamson ether synthesis.[4]

  • Reaction Temperature and Time: Like many organic reactions, temperature significantly impacts the reaction rate. However, excessively high temperatures can promote side reactions. Reaction time must be optimized to ensure complete conversion without product degradation.

  • Purity of Reagents: The presence of water can quench the phenoxide and hinder the reaction.[2] Ensure all reagents and solvents are anhydrous.

Question 2: I am observing multiple spots on my TLC analysis, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer:

The presence of multiple products is a common challenge in the allylation of this substrate due to its bifunctional nature. The primary side reactions to consider are C-allylation and dialkylation.

  • C-Allylation vs. O-Allylation: While O-allylation is the desired outcome, competitive C-allylation at the ortho and para positions of the aromatic ring can occur, leading to the formation of carbon-carbon bonds instead of the desired ether linkage.[5][6] The formation of the O-allylated product is generally favored under kinetic control, while the C-allylated product can be the thermodynamic product.[6]

  • Dialkylation: Both the phenolic and benzylic hydroxyl groups can potentially undergo allylation. Selective allylation of the more acidic phenolic hydroxyl group is the intended reaction.

Strategies to Enhance O-Allylation Selectivity:

  • Choice of Base and Solvent: The reaction conditions can be tuned to favor O-allylation. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[7]

  • Use of Phase-Transfer Catalysts (PTC): A phase-transfer catalyst can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the allyl bromide.[8][9] This can enhance the rate of the desired O-allylation and is a widely used industrial method.[9] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[1][10]

Question 3: Should I be concerned about the reactivity of the benzylic alcohol?

Answer:

Yes, the benzylic alcohol group introduces a potential for side reactions, although it is generally less reactive towards allylation under typical Williamson ether synthesis conditions compared to the more acidic phenolic hydroxyl group. The pKa of a typical phenol is around 10, while the pKa of a benzylic alcohol is closer to 16-18. Therefore, a suitable base will preferentially deprotonate the phenol.

However, under strongly basic conditions or at elevated temperatures, deprotonation of the benzylic alcohol can occur, leading to the formation of a dialkylated product. Additionally, the benzylic alcohol can undergo other reactions, such as etherification with itself or elimination, especially at higher temperatures.[11]

Question 4: What are the recommended starting conditions for optimizing the allylation of 5-bromo-2-hydroxybenzyl alcohol?

Answer:

A good starting point for optimization involves a systematic evaluation of the base, solvent, and temperature. Below is a recommended protocol and a table summarizing common conditions.

Experimental Protocol: General Procedure for Allylation
  • To a solution of 5-bromo-2-hydroxybenzyl alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, DMF, or acetonitrile), add the chosen base (1.1 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add allyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
BaseSolventTemperature (°C)Typical Yield (%)Reference
K₂CO₃AcetoneReflux70-89[1]
NaHDMFRoom Temp80-96[1]
NaOHEthanolRefluxNot Specified[1]
NaOH (50% aq.) / TBABToluene60-70High[1]

Yields are substrate-dependent and should be considered as a general guide.

Question 5: How can I use a phase-transfer catalyst to improve my reaction?

Answer:

Phase-transfer catalysis (PTC) is an excellent technique for this reaction, especially when using an inorganic base like NaOH or K₂CO₃.[8] The PTC, typically a quaternary ammonium salt, forms an ion pair with the phenoxide, which is then soluble in the organic phase where it can react with the allyl bromide.[9][12] This method often leads to faster reaction times, milder conditions, and improved yields.[8]

Experimental Protocol: Phase-Transfer Catalyzed Allylation
  • In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzyl alcohol (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Add an aqueous solution of a base (e.g., 50% w/w NaOH) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 1-5 mol%).

  • Stir the biphasic mixture vigorously and heat to 60-70 °C.

  • Slowly add allyl bromide (1.1 - 1.5 eq) to the reaction mixture.

  • Monitor the reaction by TLC or GC until completion (typically 2-4 hours).[1]

  • After cooling, separate the organic layer.

  • Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process
Diagram 1: General Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Base Evaluate Base (Strength & Stoichiometry) Start->Check_Base Check_Solvent Assess Solvent (Anhydrous, Aprotic Polar) Start->Check_Solvent Check_Temp Optimize Temperature & Reaction Time Start->Check_Temp Check_Reagents Verify Reagent Purity (Anhydrous) Start->Check_Reagents Side_Reactions Investigate Side Reactions (C-allylation, Dialkylation) Check_Base->Side_Reactions Check_Solvent->Side_Reactions Check_Temp->Side_Reactions Implement_PTC Consider Phase-Transfer Catalysis (PTC) Side_Reactions->Implement_PTC If side reactions persist Success Improved Yield Side_Reactions->Success If optimized Implement_PTC->Success

Caption: A decision tree for troubleshooting low yields.

Diagram 2: O-Allylation vs. C-Allylation

OC_Allylation cluster_0 Reaction Pathways Phenoxide 5-Bromo-2-(hydroxymethyl)phenoxide O_Product Desired Product (O-Allylation) Phenoxide->O_Product SN2 at Oxygen C_Product Side Product (C-Allylation) Phenoxide->C_Product SN2 at Carbon AllylBromide Allyl Bromide (CH2=CHCH2Br) AllylBromide->O_Product AllylBromide->C_Product

Caption: Competing O- and C-allylation pathways.

References

  • Lin, S. T. (1994). Phenoxide Allylation in a Phase-Transfer Catalytic Extraction System. Industrial & Engineering Chemistry Research, 33(10), 2415-2419.
  • BenchChem. (2025). A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance. BenchChem Technical Support.
  • Vogel, A., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 160-165. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry Department. [Link]

  • Trost, B. M., & Van Vranken, D. L. (2016). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry, 82(2), 894-917. [Link]

  • Grinberg, M., et al. (2012). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. Journal of the American Chemical Society, 134(36), 14933-14941. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • BenchChem. (2025). Effect of base and solvent on N-allylation of anilines. BenchChem Technical Support.
  • Francis Academic Press. (n.d.).
  • A. B. C. D. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research, 33(4). [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • Grinberg, M., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(36), 14933-14941. [Link]

  • Trost, B. M., & Van Vranken, D. L. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry, 82(2), 894-917. [Link]

  • van der Gaag, F. J., et al. (2000). The Reactivity of o-Hydroxybenzyl Alcohol and Derivatives in Solution at Elevated Temperatures. The Journal of Organic Chemistry, 65(21), 7011-7018. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Troubleshooting[2-(Allyloxy)-5-bromophenyl]methanol Cross-Coupling

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) involving [2-(Allyloxy)-5-bromophenyl]methanol . This polyfunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) involving [2-(Allyloxy)-5-bromophenyl]methanol .

This polyfunctional building block presents unique chemoselectivity challenges. It contains three reactive handles: an electrophilic aryl bromide (the intended coupling site), a Lewis-basic benzylic alcohol , and a sensitive allyloxy ether . Failure to account for the electronic and coordinating properties of these functional groups often leads to stalled reactions, catalyst poisoning, or undesired side products.

Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to match your LC-MS or TLC observations with the underlying mechanistic failure.

TroubleshootingFlow Start Low Conversion in Cross-Coupling LCMS Analyze Crude via LC-MS Start->LCMS Unreacted Mostly Unreacted Starting Material LCMS->Unreacted SideProd Significant Side Products Detected LCMS->SideProd CatDeact Catalyst Deactivation (Free -OH Coordination) Unreacted->CatDeact OxAdd Slow Oxidative Addition (Electronic Effects) Unreacted->OxAdd AllylCleav π-Allyl Cleavage (Deallylation) SideProd->AllylCleav Oxidation Alcohol Oxidation (Aldehyde Formation) SideProd->Oxidation Sol1 Use Bulky Ligands (e.g., XPhos, RuPhos) CatDeact->Sol1 Sol2 Protect -OH Group (TBS or Acetate) CatDeact->Sol2 OxAdd->Sol1 Sol3 Lower Temp & Use Milder Base AllylCleav->Sol3 Sol4 Strict Degassing & Exclude O2 Oxidation->Sol4

Fig 1: Diagnostic decision tree for troubleshooting[2-(Allyloxy)-5-bromophenyl]methanol coupling.

Diagnostic FAQs: Mechanistic Causality & Solutions

Q1: My coupling reaction stalls at 20-30% conversion, and LC-MS shows mostly unreacted starting material. What is causing this?

The Causality: Catalyst Deactivation via Free Hydroxyl Coordination. After the Pd(0) catalyst undergoes oxidative addition into the C–Br bond, the resulting Pd(II) intermediate is highly electrophilic. The free benzylic alcohol (-OH) acts as a Lewis base and can coordinate to this Pd(II) center, either displacing the phosphine ligand or occupying a vacant coordination site. This forms a stable, off-cycle alkoxo-palladium resting state that cannot undergo transmetalation, effectively killing the catalytic cycle[1][2].

The Solution: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos ). The extreme steric bulk of the dialkylbiaryl framework physically shields the palladium center, preventing the coordination of the benzylic alcohol and keeping the catalyst on-cycle[1]. If ligand tuning is not feasible, you must protect the benzylic alcohol as a tert-butyldimethylsilyl (TBS) ether prior to coupling.

Q2: I am observing a significant amount of a side product missing the allyl group (forming a phenol derivative). How do I prevent this?

The Causality: Palladium-Catalyzed Allyl Cleavage. The allyloxy group is highly susceptible to cleavage by electron-rich Pd(0) species. Instead of inserting into the C–Br bond, Pd(0) can insert into the allylic C–O bond, forming a thermodynamically stable π-allyl palladium complex and releasing the phenoxide[3][4]. This competitive side reaction is accelerated by high temperatures and highly polar protic solvents.

The Solution:

  • Lower the Temperature: Run the reaction at the lowest possible temperature that still permits oxidative addition of the aryl bromide (typically 50–60 °C when using highly active ligands like XPhos).

  • Modify the Solvent/Base: Avoid pure methanol or ethanol. Utilize a biphasic system like 1,4-Dioxane/H₂O and switch to a milder base (e.g., K₃PO₄ instead of NaOH or NaOtBu) to suppress ionization of the allylic ether.

Q3: I see a byproduct with a mass [M-2] corresponding to an aldehyde. Why is my benzylic alcohol oxidizing?

The Causality: Palladium-Catalyzed β-Hydride Elimination. Under basic cross-coupling conditions, the benzylic alcohol can coordinate to the Pd(II) intermediate to form a palladium alkoxide. This species is prone to β-hydride elimination, which releases the corresponding benzaldehyde derivative and forms a Pd-hydride species[5]. This side reaction consumes your starting material and introduces reactive electrophiles into your mixture.

The Solution: Thoroughly deoxygenate your solvents (oxygen acts as a terminal oxidant for the Pd-hydride, driving the oxidation cycle forward). Use the freeze-pump-thaw method or sparge with Argon for at least 30 minutes. Additionally, avoid using excess base, which accelerates alkoxide formation[5].

Quantitative Performance Data

The table below summarizes the causality of ligand and condition choices on the Suzuki-Miyaura coupling of[2-(Allyloxy)-5-bromophenyl]methanol with phenylboronic acid.

Table 1: Impact of Reaction Conditions on Conversion and Chemoselectivity

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Major Side ProductMechanistic Outcome
Pd(PPh₃)₄ (5 mol%)K₂CO₃DMF9035%Phenol (Deallylation)High temp promotes π-allyl Pd formation.
Pd(OAc)₂ / PPh₃Na₂CO₃THF/H₂O8045%None (Stalled)-OH coordinates to Pd(II); catalyst dies.
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O8070%Aldehyde (Oxidation)β-hydride elimination from Pd-alkoxide.
Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 60 >95% None Steric bulk prevents -OH coordination.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes XPhos to prevent hydroxyl coordination and operates at 60 °C to suppress allylic cleavage. It is designed as a self-validating system , meaning specific visual and analytical checkpoints are built-in to ensure the chemistry is proceeding correctly before committing to workup.

Reagents: *[2-(Allyloxy)-5-bromophenyl]methanol (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • XPhos (10 mol%, 0.10 mmol)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • System Degassing (Critical): In a Schlenk flask, combine 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O. Sparge the mixture vigorously with Argon for 30 minutes. Causality: Removes dissolved O₂ to prevent benzylic alcohol oxidation.

  • Catalyst Pre-Activation: In an argon-filled glovebox or under strict Schlenk conditions, add Pd₂(dba)₃ and XPhos to a dry reaction vial. Add 2.0 mL of the degassed Dioxane. Stir at 60 °C for 10 minutes.

    • Validation Checkpoint 1: The solution must transition from a deep purple/red (Pd₂(dba)₃) to a pale yellow/orange color. This visual cue validates the formation of the active L₂Pd(0) species. If the solution precipitates black particles (Pd black), your system is contaminated with oxygen.

  • Reagent Addition: To the active catalyst solution, add the[2-(Allyloxy)-5-bromophenyl]methanol, Arylboronic Acid, and K₃PO₄. Add the remaining 3.0 mL of the Dioxane/H₂O mixture.

  • Reaction Execution: Seal the vial and stir vigorously (800 rpm) at 60 °C.

    • Validation Checkpoint 2: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >50% conversion to the product mass. Crucially, verify the absence of an[M-40] peak (loss of allyl). If [M-40] is present, immediately reduce the temperature to 50 °C to halt π-allyl cleavage.

  • Workup: Once conversion is >95% (typically 4-6 hours), cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 1

  • Tsukamoto, H., & Kondo, Y. Facile and Selective Cleavage of Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylation of N,N′-Dimethylbarbituric Acid. ChemInform / ResearchGate. 4

  • Mora, G., et al. Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. ResearchGate. 3

  • George, et al. Applications of C–N Coupling in Medicinal Chemistry & Ligand Synthesis. NIH. 2

  • Catalytic Aldehyde and Alcohol Arylation Reactions Facilitated by a 1,5-Diaza-3,7-diphosphacyclooctane Ligand. Journal of the American Chemical Society.5

Sources

Troubleshooting

Optimizing reaction conditions for [2-(Allyloxy)-5-bromophenyl]methanol etherification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the O-alkylation of [2-(Allyloxy)-5-bromophenyl]methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the O-alkylation of [2-(Allyloxy)-5-bromophenyl]methanol .

This molecule presents a unique synthetic challenge due to its polyfunctional nature: it contains a highly reactive benzylic alcohol (the target for etherification), a sensitive allyloxy ether, and an aryl bromide. Successful optimization requires strict control over reaction conditions to prevent competing pericyclic reactions, double-bond migrations, and transition-metal-induced cross-coupling.

Mechanistic Pathway & Troubleshooting Decision Tree

Before diving into the FAQs, review the reaction pathway diagram below. It illustrates the causality between your chosen experimental conditions and the resulting chemical transformations.

OptimizationPathway SM [2-(Allyloxy)-5-bromophenyl]methanol (Starting Material) Cond1 NaH, THF, 0°C to RT + Alkyl Halide SM->Cond1 Optimal Path Cond2 Thermal Stress (Heat > 100°C) SM->Cond2 High Temp Cond3 Strong Base + Heat (e.g., KOtBu, >80°C) SM->Cond3 Harsh Base Desired Desired Benzylic Ether (Clean SN2) Cond1->Desired Side1 Claisen Rearrangement (Allylphenol Byproduct) Cond2->Side1 Side2 Isomerization to Propenyl Ether Cond3->Side2

Reaction pathways of [2-(Allyloxy)-5-bromophenyl]methanol under varying conditions.

Troubleshooting FAQs

Q1: What is the most effective base and solvent system for etherifying the benzylic alcohol without degrading the starting material? A1: For unactivated or moderately activated aliphatic/benzylic alcohols, Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) is the gold standard[1]. The benzylic hydroxyl group is deprotonated at 0 °C to form a highly nucleophilic alkoxide, which then undergoes a clean SN2 reaction with a primary alkyl halide[2]. While milder bases like K₂CO₃ or Cs₂CO₃ in Acetonitrile (MeCN) are excellent for highly acidic phenols[1], benzylic alcohols typically require the stronger basicity of NaH to drive the reaction to completion efficiently.

Q2: I used microwave irradiation at 130 °C to accelerate the Williamson ether synthesis. The reaction was fast, but I isolated a new major byproduct with a free phenolic hydroxyl group. What happened? A2: You inadvertently triggered a Claisen rearrangement [3]. While microwave-assisted synthesis is a powerful tool that can reduce Williamson etherification times from hours to minutes[4], it is contraindicated for this specific substrate.[2-(Allyloxy)-5-bromophenyl]methanol contains an allyl aryl ether moiety. When subjected to thermal stress (typically 100–200 °C), allyl phenyl ethers undergo an exothermic, concerted [3,3]-sigmatropic rearrangement[3]. This pericyclic reaction cleaves the allyl ether and migrates the allyl group to the ortho position of the aromatic ring, generating a new phenolic hydroxyl group[3]. To prevent this, strictly maintain reaction temperatures below 80 °C.

Q3: I used Potassium tert-butoxide (KOtBu) and heated the reaction to 80 °C, but NMR analysis shows the disappearance of the terminal alkene protons of the allyloxy group. Why? A3: Strong bases combined with elevated temperatures catalyze the isomerization of allyl ethers into thermodynamically more stable propenyl (vinyl) ethers[5]. The base abstracts a proton from the allylic position, forming an allylic carbanion, which then reprotonates to shift the double bond into conjugation with the oxygen atom[5]. To avoid this base-catalyzed isomerization, use NaH at lower temperatures (0 °C to Room Temperature).

Q4: Can I use a Palladium or Copper catalyst to accelerate the etherification? A4: No. The substrate contains an aryl bromide at position 5. Introducing transition metals will likely initiate oxidative addition at the C-Br bond, leading to unwanted cross-coupling side reactions, dehalogenation, or polymerization. The Williamson ether synthesis is a strictly nucleophilic SN2 process that does not require transition metal catalysis[2]. Relying on standard basic conditions ensures the aryl bromide remains intact for downstream functionalization.

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of different reaction parameters on the yield and structural integrity of the substrate.

Table 1: Comparative Analysis of Williamson Ether Synthesis Conditions

Reaction ConditionReagents / CatalystTemp (°C)TimeYield ProfileMechanistic Risk / Observation
Conventional (Optimal) NaH, THF0 to 254–6 hHighClean SN2 O-alkylation; preserves allyl and bromo groups[1].
Phase-Transfer (PTC) 50% NaOH, TBAB, Toluene60–702–4 hModerate-HighGreener alternative; avoids pyrophoric NaH but requires vigorous stirring[4].
Microwave-Assisted Base, Solvent13010 minLow (Desired)Rapid heating improves general ether kinetics but triggers [3,3]-sigmatropic Claisen rearrangement[3][4].
Harsh Basic KOtBu or NaH (excess)>801–2 hLow (Desired)Base-catalyzed isomerization of the allyl ether to a propenyl ether[5].
Validated Experimental Protocol

Standard Operating Procedure: O-Alkylation of[2-(Allyloxy)-5-bromophenyl]methanol

Self-Validating Principle: This protocol utilizes strict thermodynamic boundaries (0 °C → RT) to preclude [3,3]-sigmatropic rearrangements and double-bond migrations. By maintaining these parameters, the disappearance of the starting material on TLC corresponds exclusively to the desired SN2 etherification, validating the mechanistic integrity of the workflow.

Materials:

  • [2-(Allyloxy)-5-bromophenyl]methanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Primary Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.1 to 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 Vol)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Add anhydrous THF (10 Vol) and cool the system to 0 °C using an ice bath.

  • Deprotonation: Suspend the NaH (1.2 eq) in the chilled THF. Slowly add a solution of[2-(Allyloxy)-5-bromophenyl]methanol (1.0 eq) in THF dropwise over 15 minutes to safely manage hydrogen gas evolution[1].

  • Alkoxide Formation: Stir the mixture strictly at 0 °C for 1 to 2 hours to ensure the complete formation of the benzylic alkoxide[1].

  • Alkylation: Dissolve the primary alkyl halide (1.1 eq) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture at 0 °C[1][2].

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for an additional 4 hours[1]. Monitor the reaction progress via TLC (e.g., 20% EtOAc in Hexanes).

  • Quenching & Workup: Once complete, cool the reaction back to 0 °C and carefully quench with a slow, dropwise addition of saturated aqueous NH₄Cl (or dilute 6N HCl)[1]. Extract the aqueous layer twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1].

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify the crude product via silica gel column chromatography to isolate the pure benzylic ether.

References
  • A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance - Benchchem. BenchChem.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation): General Procedure-1. Organic-Synthesis.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry.
  • Claisen rearrangement. Wikipedia.
  • The Isomeriz

Sources

Optimization

Technical Support Center: A Guide to Overcoming Solubility Challenges with [2-(Allyloxy)-5-bromophenyl]methanol

Welcome to the technical support center for [2-(Allyloxy)-5-bromophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [2-(Allyloxy)-5-bromophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Our goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the solubility of [2-(Allyloxy)-5-bromophenyl]methanol.

Q1: Why is [2-(Allyloxy)-5-bromophenyl]methanol so poorly soluble in aqueous solutions like buffers and cell culture media?

A1: The poor aqueous solubility of [2-(Allyloxy)-5-bromophenyl]methanol is a direct result of its chemical structure. The molecule possesses several features that make it hydrophobic (lipophilic), or "water-fearing":

  • Aromatic Benzene Ring: The core of the molecule is a benzene ring, which is nonpolar and inherently hydrophobic.

  • Bromine Atom: The large bromine atom attached to the ring further increases the molecule's lipophilicity.

  • Allyloxy Group (-O-CH₂-CH=CH₂): This ether group also contributes to the nonpolar character of the molecule.

While the methanol group (-CH₂OH) is polar and can form hydrogen bonds with water, its influence is not strong enough to overcome the hydrophobicity of the rest of the molecule. Consequently, the compound prefers to interact with itself rather than with water molecules, leading to precipitation in aqueous environments. This is a common challenge for many organic molecules in drug discovery, with approximately 40% of approved drugs and up to 90% of drugs in development being poorly water-soluble[1].

Q2: Before I try to solubilize my compound, what is the most critical first step?

A2: The most critical first step is to perform a small-scale "pilot" solubility test. Never commit your entire stock of the compound to a single solubilization method. Using just 1-2 mg of material, you can test various solvents and excipients to find the optimal conditions without risking your valuable compound. This preliminary screen will save you time, resources, and frustration.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to solving common solubility problems encountered during experimental work.

Guide 1: Preparing Concentrated Stock Solutions for In Vitro Use

High-concentration stock solutions are essential for accurately dosing cells or biochemical assays. The standard practice is to dissolve the compound in a water-miscible organic solvent.

Q3: How do I prepare a high-concentration stock solution of [2-(Allyloxy)-5-bromophenyl]methanol?

A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro use[2].

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh out approximately 2.43 mg of [2-(Allyloxy)-5-bromophenyl]methanol (Molecular Weight: 243.10 g/mol ).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Promote Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Guide 2: Addressing Precipitation Upon Dilution into Aqueous Media

This is the most frequent challenge. When a concentrated organic stock solution is added to an aqueous buffer or cell culture medium, the compound can "crash out" or precipitate because the solvent environment suddenly becomes highly polar.

Q4: My compound precipitates when I add my DMSO stock to my buffer/media. What can I do?

A4: There are several strategies to overcome this, which can be used alone or in combination. The logical workflow below can help you decide which path to take.

G cluster_0 Troubleshooting Workflow start Problem: Compound Precipitates in Aqueous Medium q1 Is the final concentration of DMSO >1%? start->q1 reduce_dmso Action: Reduce DMSO concentration. Prepare a more concentrated stock if possible. q1->reduce_dmso Yes failure Problem Persists: Explore Advanced Formulation Strategies q1->failure No q2 Did reducing DMSO solve the issue? reduce_dmso->q2 success Success: Proceed with Experiment q2->success Yes q2->failure No

Caption: Troubleshooting decision tree for compound precipitation.

If simple dilution adjustments are not sufficient, you must employ a formulation strategy.

Strategy A: Using a Co-solvent System

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound[][4].

Protocol: Co-solvent Solubility Testing

  • Prepare a 10 mg/mL solution of your compound in a strong organic solvent like DMSO or N,N-Dimethylformamide (DMF).

  • In separate tubes, prepare various aqueous buffer/co-solvent mixtures (see Table 1). For example, for a 10% ethanol solution, mix 900 µL of your aqueous buffer with 100 µL of ethanol.

  • Add a small volume (e.g., 1-2 µL) of your compound's concentrated stock to each buffer/co-solvent mixture.

  • Vortex and observe for precipitation immediately and after 30 minutes. The mixture that remains clear at the highest concentration is your lead formulation.

Table 1: Common Co-solvents for In Vitro Experiments

Co-solventTypical Starting ConcentrationNotes & Considerations
Ethanol 5-10% (v/v)Can be toxic to some cell lines at higher concentrations. Widely used and effective[4].
PEG 400 10-20% (v/v)Generally well-tolerated by cells. More viscous than ethanol[5][6].
Propylene Glycol 10-20% (v/v)Common in many pharmaceutical formulations. Check for cell line compatibility[2].

Critical Note: Always run a vehicle control (your final co-solvent mixture without the compound) in your experiments to ensure the solvent system itself does not affect the biological outcome.

Strategy B: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like [2-(Allyloxy)-5-bromophenyl]methanol, forming an "inclusion complex" that is water-soluble[1][7]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity[1].

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 Cyclodextrin (Host) cluster_2 Soluble Inclusion Complex compound Hydrophobic Compound cd_inner Hydrophobic Cavity compound->cd_inner + water Water cd_outer Hydrophilic Exterior water->cd_outer Interacts with complex_outer Hydrophilic Exterior water->complex_outer Soluble in complex_inner Compound Inside cd_inner->complex_inner

Caption: Cyclodextrin encapsulates a hydrophobic guest molecule.

Protocol: Solubilization with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require gentle warming (to ~40-50°C) to fully dissolve. Let it cool to room temperature.

  • Add Compound: Add the solid [2-(Allyloxy)-5-bromophenyl]methanol directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock (e.g., 100 mM) dropwise while vortexing, ensuring the final DMSO concentration is very low (<1%).

  • Equilibrate: Shake or rotate the mixture overnight at room temperature to allow for the formation of the inclusion complex.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Filter: Carefully collect the supernatant and sterilize it by filtering through a 0.22 µm syringe filter. This final solution contains your solubilized compound.

Part 3: Considerations for In Vivo Formulations

Formulating poorly soluble compounds for animal studies presents additional challenges, as solvent toxicity and physiological compatibility are paramount.[5]

Q5: The solvents used for my in vitro work (like high-concentration DMSO) are not suitable for in vivo studies. What are some safer, common formulation strategies?

A5: For preclinical in vivo studies, you must use vehicles that are Generally Recognized As Safe (GRAS). The choice of vehicle depends heavily on the route of administration (e.g., oral gavage, intravenous injection).

Table 2: Common Excipients for Preclinical In Vivo Formulations

Excipient/Vehicle SystemRoute(s)Mechanism & Notes
PEG 400 in Saline/Water PO, IV, IPA widely used co-solvent. A common vehicle is 10-40% PEG 400 in saline. Check for viscosity if using for IV injection[5].
Tween® 80 or Solutol® HS 15 PO, IVNon-ionic surfactants that form micelles to encapsulate the compound. Typically used at 5-10% in saline. Can cause hypersensitivity reactions, especially Cremophor® EL[2][5].
HP-β-Cyclodextrin PO, IV, SCForms inclusion complexes as described previously. A 20-40% solution in water is a common starting point for many routes[8].
Oil-based (e.g., Corn/Sesame Oil) PO, SC, IMFor highly lipophilic compounds. The drug is dissolved or suspended in the oil. Not suitable for IV administration.

Protocol: General Workflow for In Vivo Formulation Development

  • Select Vehicle: Based on your compound's properties and the intended route of administration, select 2-3 candidate vehicles from Table 2.

  • Solubility Screen: Determine the maximum solubility of [2-(Allyloxy)-5-bromophenyl]methanol in each candidate vehicle. This involves adding an excess of the compound to the vehicle, equilibrating for 24-48 hours, centrifuging, and measuring the concentration in the supernatant (e.g., by HPLC-UV).

  • Stability Check: Ensure the final formulation is stable and the compound does not precipitate out over the intended duration of the study.

  • Tolerability Study: Before beginning the main experiment, administer the vehicle alone to a small cohort of animals to ensure it is well-tolerated and does not produce adverse effects.

  • Final Formulation & Dosing: Prepare the final formulation by dissolving the required amount of compound in the selected vehicle. Ensure it is homogenous and, for parenteral routes, sterile-filtered.

By systematically applying these principles and protocols, you can overcome the solubility challenges posed by [2-(Allyloxy)-5-bromophenyl]methanol and generate reliable, reproducible data in your research.

References

  • Gould, S., & Assefi, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review.
  • Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, M. A., de Almeida, J. C., Quintans, J. D. S., & de Souza, L. C. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]

  • Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Journal of Drug Delivery and Therapeutics.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Mahapatra, A. P., Murthy, P. N., & Sahoo, S. K. (2020). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology.

Sources

Troubleshooting

Separation of [2-(Allyloxy)-5-bromophenyl]methanol from unreacted starting materials

Welcome to the Technical Support Center. As researchers scale up the synthesis of pharmaceutical intermediates—such as those used in the development of prostaglandin E antagonists —the efficient purification of [2-(Allyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of pharmaceutical intermediates—such as those used in the development of prostaglandin E antagonists —the efficient purification of [2-(Allyloxy)-5-bromophenyl]methanol becomes a critical bottleneck.

This guide is engineered to help you troubleshoot and resolve separation issues when isolating your target benzyl alcohol from unreacted starting materials.

System Overview & Quantitative Data

The standard synthetic route for this compound involves the O-allylation of 5-bromosalicylaldehyde to form 2-allyloxy-5-bromobenzaldehyde, followed by reduction with sodium borohydride (NaBH₄) to yield the final alcohol. Consequently, your crude mixture typically contains the target product alongside two primary impurities:

  • Unreacted Aldehyde: 2-allyloxy-5-bromobenzaldehyde (from incomplete reduction).

  • Unreacted Phenol: 5-bromosalicylaldehyde (carried over from incomplete initial allylation).

Understanding the physicochemical differences between these molecules is the foundation of a successful separation strategy.

Table 1: Physicochemical Properties for Separation Planning
CompoundStructural RoleMW ( g/mol )pKaH-Bond DonorsTLC Rf (7:3 Hex/EtOAc)
5-Bromosalicylaldehyde Impurity (Phenol)201.02~8.01~0.75
2-Allyloxy-5-bromobenzaldehyde Impurity (Aldehyde)241.08N/A0~0.65
[2-(Allyloxy)-5-bromophenyl]methanol Target Product 243.10 ~14.5 1 ~0.40

Separation Workflow Visualization

Workflow Crude Crude Mixture in EtOAc (Alcohol + Aldehyde + Phenol) Bisulfite Extract with Sat. NaHSO3(aq) Crude->Bisulfite Aq1 Aqueous Phase (Aldehyde-Bisulfite Adduct) Bisulfite->Aq1 Bottom Layer Org1 Organic Phase (Alcohol + Phenol) Bisulfite->Org1 Top Layer BaseWash Extract with 1M NaOH(aq) Org1->BaseWash Aq2 Aqueous Phase (Sodium Phenoxide) BaseWash->Aq2 Bottom Layer Org2 Organic Phase (Pure Target Alcohol) BaseWash->Org2 Top Layer

Caption: Liquid-liquid extraction workflow for separating the target alcohol from unreacted precursors.

Troubleshooting & Protocol FAQs

Q1: My crude NMR shows a prominent singlet around 10.4 ppm. What is this, and why did it persist?

The Causality: A sharp singlet at ~10.4 ppm is the diagnostic formyl proton of your unreacted intermediate, 2-allyloxy-5-bromobenzaldehyde. This occurs when the NaBH₄ reduction is incomplete. NaBH₄ is highly hygroscopic; if your reagent has absorbed atmospheric moisture, its active hydride concentration is significantly lowered, leading to stalled reactions.

Q2: How can I chemically separate the unreacted aldehyde without running a time-consuming silica gel column?

The Causality: Aldehydes possess a highly electrophilic carbonyl carbon. By treating your crude mixture with saturated aqueous sodium bisulfite (NaHSO₃), the bisulfite anion acts as a nucleophile. It attacks the aldehyde to form an α-hydroxy sulfonate salt (a bisulfite adduct) . Because this adduct is an ionic salt, it partitions entirely into the aqueous phase. Your target benzylic alcohol lacks a reactive carbonyl and safely remains in the organic phase.

Self-Validating Protocol: Bisulfite Extraction

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Addition: Transfer to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous NaHSO₃.

  • Agitation: Shake vigorously for 5–10 minutes. Note: Adduct formation is an equilibrium reaction; prolonged vigorous mixing is required to drive the reaction to completion.

  • Separation: Allow the layers to separate. The aqueous layer (bottom, density ~1.3 g/mL) contains the aldehyde adduct. Drain it.

  • Validation Check: Spot the retained organic layer on a TLC plate alongside the original crude mixture. Elute with 7:3 Hexanes/EtOAc. The complete disappearance of the spot at Rf ~0.65 confirms the successful removal of the aldehyde. If a faint spot remains, perform a second NaHSO₃ wash.

Q3: I also suspect trace amounts of 5-bromosalicylaldehyde from the very first step. How do I clear this phenolic impurity?

The Causality: Phenols are significantly more acidic than benzylic alcohols. The electron-withdrawing bromine atom on 5-bromosalicylaldehyde lowers its pKa to approximately 8.0. Your target benzylic alcohol has a pKa of ~14.5. Washing the organic layer with a mild aqueous base (1M NaOH) selectively deprotonates the phenol, converting it into a highly polar, water-soluble sodium phenoxide salt, while leaving the target alcohol untouched.

Self-Validating Protocol: Acid-Base Extraction

  • Addition: Take the aldehyde-free organic layer from the previous protocol and add an equal volume of 1M NaOH (aq).

  • Agitation: Shake gently to avoid emulsions, venting the funnel frequently.

  • Separation: Drain the aqueous layer (bottom). Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure target alcohol.

  • Validation Check: Take the drained NaOH aqueous layer and acidify it to pH 2 using 1M HCl. If the solution turns cloudy or precipitates a white solid, it confirms that unreacted phenol was present and successfully extracted away from your product.

Q4: If my chemical extractions fail due to severe emulsions, what are the optimal parameters for silica gel chromatography?

The Causality: Normal-phase silica gel separates compounds based on their ability to hydrogen-bond with the stationary phase. The aldehyde impurity lacks hydrogen-bond donors and will elute first. The target product contains a primary benzylic hydroxyl group, which interacts strongly with the silanol groups on the silica, causing it to elute later.

Self-Validating Protocol: Flash Chromatography

  • Column Preparation: Pack the column with silica gel using 9:1 Hexanes/EtOAc.

  • Loading: Dry-load the crude mixture onto a small amount of silica or load it directly using a minimal amount of Dichloromethane (DCM).

  • Elution: Run a step gradient. Begin with 9:1 Hexanes/EtOAc to flush out the 2-allyloxy-5-bromobenzaldehyde. Once the aldehyde has eluted, increase the polarity to 7:3 Hexanes/EtOAc to elute the target [2-(Allyloxy)-5-bromophenyl]methanol.

  • Validation Check: Develop the TLC plates of your fractions using a Potassium Permanganate (KMnO₄) stain. The target alcohol will immediately reduce the stain, appearing as a bright yellow spot against a purple background. This visually validates the presence of both the oxidizable allylic double bond and the benzylic hydroxyl group.

References

  • Google Patents (RU2198878C2)
  • Regeneration of benzaldehyde from bisulfite adduct Sciencemadness Discussion Board URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of [2-(Allyloxy)-5-bromophenyl]methanol

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate process of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This qualit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate process of drug development and manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality, however, is not born in the final step but is meticulously built from the quality of its precursors. [2-(Allyloxy)-5-bromophenyl]methanol is a key building block, or intermediate, in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aromatic ring, a halogen, an ether, and an alcohol functional group, makes it versatile but also susceptible to the formation of process-related and degradation impurities.

Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a strategic imperative that prevents the carryover of potentially harmful impurities into the final drug product, thereby safeguarding patient safety and ensuring regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity assessment due to its high resolution, sensitivity, and versatility.[3]

This guide provides an in-depth, validated HPLC method for the purity analysis of [2-(Allyloxy)-5-bromophenyl]methanol. It further compares this gold-standard method with viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), offering the data and rationale necessary for researchers and drug development professionals to make informed analytical decisions.

Proposed HPLC Method for [2-(Allyloxy)-5-bromophenyl]methanol

The development of a robust HPLC method begins with understanding the analyte's physicochemical properties. [2-(Allyloxy)-5-bromophenyl]methanol (MW: 243.10 g/mol ) is a moderately polar compound with a strong UV chromophore due to its substituted benzene ring.[4] This makes reversed-phase HPLC with UV detection an ideal choice.

Rationale for Method Parameters:

  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds. The dimensions (4.6 x 150 mm, 5 µm) represent a standard for robust performance and good resolution.[5][6]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is used. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good elution strength for moderately polar compounds. A gradient elution is chosen to ensure that any impurities with significantly different polarities are eluted within a reasonable runtime.

  • Detection: UV detection at 254 nm is selected, as this wavelength is commonly absorbed by aromatic rings, providing high sensitivity for the analyte and many potential aromatic impurities.[6]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Analytical balance, volumetric flasks, and pipettes.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of [2-(Allyloxy)-5-bromophenyl]methanol reference standard and dissolve in 25.0 mL of sample diluent.

    • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with sample diluent.

    • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the [2-(Allyloxy)-5-bromophenyl]methanol sample, dissolve in 25.0 mL of diluent, and further dilute 1.0 mL of this solution to 10.0 mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 20 80
      20.0 20 80
      22.0 70 30

      | 30.0 | 70 | 30 |

HPLC Method Validation: A Self-Validating System

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, we establish the method's performance characteristics.[8][9]

HPLC_Validation_Workflow HPLC Method Validation Workflow (ICH Q2) cluster_validation Core Validation Parameters Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Rob Robustness Acc->Rob Prec->Rob SST System Suitability (Routine Check) Rob->SST Implement Routine Routine Analysis SST->Routine

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[9] Forced degradation studies are performed to demonstrate this.

  • Protocol: Expose the sample solution (100 µg/mL) to the following conditions:

    • Acid Hydrolysis: Add 1M HCl, heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 1M NaOH, heat at 80°C for 2 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 4 hours.

    • Thermal: Heat the solid sample at 105°C for 24 hours.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method must demonstrate resolution (Rs > 2) between the main analyte peak and any peaks generated from degradation products. Peak purity analysis (using a photodiode array detector) should confirm that the analyte peak is spectrally pure under all stress conditions.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.

  • Protocol: Prepare a series of at least five standard solutions by diluting the stock solution to concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (R²) must be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike/recovery studies.

  • Protocol: Spike a placebo (or a known sample matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Protocol:

    • Repeatability (Intra-assay precision): Perform six replicate analyses of the same sample solution (at 100% concentration) on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Detection and Quantitation Limits (LOD & LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be verified by analyzing a sample at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Intentionally vary critical parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% organic content.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not significantly deviate from the nominal conditions.

Summary of Hypothetical Validation Data (HPLC)
Validation ParameterResultAcceptance Criteria
Specificity Peak resolution (Rs) > 3 for all degradation productsRs > 2
Linearity (R²) 0.9998≥ 0.999
Range 50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD) 0.85%≤ 2.0%
Precision (Intermediate RSD) 1.10%≤ 2.0%
LOQ 0.5 µg/mLVerified (RSD = 8.5%)
Robustness No significant impact on resultsMethod remains reliable

Comparative Analysis with Alternative Methods

While HPLC is a robust and widely accepted method, other techniques may offer advantages depending on the specific analytical goal.[10][11]

Method_Selection Analytical Method Selection Logic Analyte Analyte Properties: [2-(Allyloxy)-5-bromophenyl]methanol - UV Active - Thermally Labile? - Moderately Volatile? Req_Speed Need High Throughput? Analyte->Req_Speed Req_Volatile Analyze Volatile Impurities (e.g., Residual Solvents)? Analyte->Req_Volatile Req_Standard Standard QC Purity Test? Analyte->Req_Standard Method_UPLC UPLC (Fast, High Resolution) Req_Speed->Method_UPLC Yes Method_HPLC HPLC (Robust, Versatile) Req_Speed->Method_HPLC No Method_GC GC (Requires Volatility/ Thermal Stability) Req_Volatile->Method_GC Yes Req_Volatile->Method_HPLC No Req_Standard->Method_HPLC Yes

Caption: Decision logic for selecting an appropriate analytical technique.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that uses columns with sub-2 µm particles and instrumentation capable of handling much higher system pressures.[12]

  • Principle: The core principle is based on the van Deemter equation, which shows that smaller particle sizes lead to higher separation efficiency and allow for faster optimal flow rates.[13]

  • Advantages over HPLC:

    • Speed: Analysis times are significantly reduced, often by a factor of 5-10, increasing sample throughput.[14]

    • Resolution: Narrower and taller peaks provide superior resolution, which is ideal for separating closely related impurities.

    • Sensitivity: Sharper peaks lead to a higher signal-to-noise ratio, improving detection limits.

    • Solvent Reduction: Shorter run times and lower flow rates dramatically reduce solvent consumption, making it a "greener" and more cost-effective technique over time.[14]

  • Disadvantages:

    • Higher Cost: UPLC systems have a higher initial capital cost.

    • System Demands: The high pressure requires more robust pumps and injectors, and the system is more prone to clogging if samples and mobile phases are not meticulously filtered.

  • Applicability: UPLC is highly suitable for the purity analysis of [2-(Allyloxy)-5-bromophenyl]methanol and would be the preferred method in a high-throughput environment or when complex impurity profiles are expected.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[15]

  • Principle: A sample is vaporized and carried by an inert gas (the mobile phase) through a column. Compounds separate based on their boiling points and affinity for the stationary phase, and are detected as they exit the column.

  • Advantages:

    • High Sensitivity for Volatiles: GC is the premier technique for analyzing volatile and semi-volatile compounds, making it essential for tests like residual solvent analysis.[16][17]

    • Excellent Resolution: Capillary GC columns offer extremely high separation efficiency.

  • Disadvantages:

    • Analyte Suitability: The primary limitation for [2-(Allyloxy)-5-bromophenyl]methanol is its relatively high boiling point and potential for thermal degradation in the hot GC inlet. The free hydroxyl group can cause peak tailing.

    • Derivatization Often Required: To overcome these issues, the analyte may need to be derivatized (e.g., silylation) to block the polar hydroxyl group and increase volatility, adding an extra step to the sample preparation process.

  • Applicability: While not the first choice for a primary purity assay of the main component due to thermal stability concerns, GC is an invaluable complementary technique . It is the ideal method for quantifying volatile process impurities (e.g., toluene, THF) that would be difficult to resolve from the solvent front in reversed-phase HPLC.[18]

Comparative Summary of Analytical Techniques
FeatureHPLC (Validated Method) UPLC (Alternative) GC (Complementary)
Primary Use Case Robust, all-purpose purity and impurity profiling.[3]High-throughput purity analysis, complex impurity separations.Analysis of volatile impurities (e.g., residual solvents).[17]
Analysis Time ~30 minutes~3-7 minutes~15-25 minutes
Resolution Very GoodExcellentExcellent (for volatiles)
Sensitivity GoodExcellentExcellent (for volatiles)
Solvent Consumption ModerateLowVery Low
Key Advantage Universally applicable, robust, and well-understood.Speed and resolution.Unmatched for volatile compound analysis.
Key Limitation Longer analysis time compared to UPLC.High initial cost, sensitive to sample cleanliness.Analyte must be volatile and thermally stable (or require derivatization).

Conclusion and Recommendations

The validated reversed-phase HPLC method presented here is robust, reliable, and fully compliant with ICH guidelines, making it highly suitable for the routine quality control and purity analysis of [2-(Allyloxy)-5-bromophenyl]methanol. It provides excellent specificity, accuracy, and precision, ensuring confidence in the quality of this critical pharmaceutical intermediate.

For laboratories requiring higher throughput or facing complex separation challenges, transitioning to a UPLC method is a logical and powerful upgrade. The principles of validation remain the same, but the benefits in speed and resolution are substantial.

Gas Chromatography should not be viewed as a direct replacement but as an essential orthogonal method . While it is less suited for assaying the primary compound, it is the superior technique for quantifying volatile organic impurities. A comprehensive quality control strategy for [2-(Allyloxy)-5-bromophenyl]methanol should therefore leverage both HPLC/UPLC for non-volatile purity and GC for residual solvent analysis to gain a complete picture of the impurity profile. This integrated approach ensures the highest standards of quality and safety from the intermediate stage through to the final drug product.

References

  • Benchchem. (n.d.). Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives.
  • Muñoz, M. A., Orellana, M.-P., & Poblete, D. (2019). A SINGLE COLUMN CHIROPTICAL HPLC BATCH ANALYSIS OF TEN AROMATIC ALCOHOLS. Journal of the Chilean Chemical Society, 64(2). Available at: [Link]

  • Techno-Comp. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry.
  • SIELC Technologies. (2018, February 17). Separation of Allyl chloride on Newcrom R1 HPLC column.
  • Allan Chemical Corporation. (2025, December 4). FDA Guidelines for Chromatography Validation.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Drawell. (2023, June 5). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis.
  • Integrated Liner Technologies. (n.d.). Ensuring Purity for Chromatography in Pharmaceutical Analysis.
  • Dubey, N., Dubey, N., & Mehta, R. (2012). Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils. Journal of AOAC International, 95(6), 1574–1578. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity.
  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714. Available at: [Link]

  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile.
  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Molnar Institute. (2013, April 30). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • Benchchem. (n.d.). Application Note: Monitoring 1-Bromo-3-Nitrobenzene Reactions by High-Performance Liquid Chromatography (HPLC).
  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. J. Chem. Pharm. Res., 15, 019.
  • Ugale, G. A., Chakole, R. D., & Charde, M. S. (2022). UPLC in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 24(4), 50-63.
  • Dharmamoorthy, G. (2025, June 5). A review article of UPLC and its emerging application and challenges and opportunities. World Journal of Advanced Research and Reviews.
  • Kumar, A., et al. (n.d.). UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. International Journal of Pharmacy and Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Research and Applications. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Semantic Scholar. (n.d.). HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (1997, May). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2022, February). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. LWT, 160, 113290.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation.
  • International Journal of Research and Review. (2025, August 8).
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Shodex. (n.d.). Aliphatic Alcohols (2) (DE-613).
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  • LinkedIn. (2026, January 20).
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  • Google Patents. (n.d.). US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds.
  • SIELC Technologies. (2018, February 17). Separation of Bromoethane on Newcrom R1 HPLC column.
  • Singh, S., et al. (2012). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • Uzu, S., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(6), 523-529.
  • Sigma-Aldrich. (n.d.). (2-Amino-5-bromophenyl)methanol | 20712-12-3.
  • ChemicalBook. (2025, July 24). (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3.
  • SciELO. (n.d.). Physicochemical and antioxidant properties of methanol extract from Maca (Lepidium meyenii Walp.) leaves and roots.
  • BLDpharm. (n.d.). 187230-43-9|(2-(Allyloxy)-5-bromophenyl)methanol.
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

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Comparative

A Researcher's Guide to Validating Claisen Rearrangement Products of [2-(Allyloxy)-5-bromophenyl]methanol via NMR Spectroscopy

For professionals in organic synthesis and drug development, the Claisen rearrangement is a cornerstone for strategic C-C bond formation, particularly in the functionalization of aromatic systems. The transformation of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in organic synthesis and drug development, the Claisen rearrangement is a cornerstone for strategic C-C bond formation, particularly in the functionalization of aromatic systems. The transformation of aryl allyl ethers to ortho-allyl phenols is a powerful tool, yet unambiguous validation of the rearrangement product is paramount. This guide provides an in-depth technical comparison, grounded in experimental data and spectroscopic principles, for validating the Claisen rearrangement product of [2-(allyloxy)-5-bromophenyl]methanol using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Synthetic Challenge: Precision in Aromatic Functionalization

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement, offers a predictable and often high-yielding route to ortho-substituted phenols.[2] In the context of our target molecule, the thermal rearrangement of [2-(allyloxy)-5-bromophenyl]methanol is expected to yield 2-allyl-4-bromo-6-(hydroxymethyl)phenol. This transformation is not merely an academic exercise; the resulting product, with its strategically placed functional groups (a nucleophilic phenol, a reactive allyl group, and a handle for further modification in the bromo and hydroxymethyl groups), represents a versatile scaffold for the synthesis of more complex molecules in medicinal chemistry.

However, the thermal nature of the reaction can sometimes lead to side products, making definitive structural elucidation of the desired product essential. NMR spectroscopy stands as the preeminent analytical technique for this purpose, providing a detailed roadmap of the molecular structure.

Experimental Protocol: A Tale of Two Methodologies

The Claisen rearrangement of aryl allyl ethers can be induced thermally or with the assistance of a Lewis acid to lower the required reaction temperature.[1] Below are two detailed protocols.

Protocol 1: Thermal Claisen Rearrangement

This is the classical approach and often proceeds with high fidelity for many substrates.

Step-by-Step Procedure:

  • Inert Atmosphere: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, place [2-(allyloxy)-5-bromophenyl]methanol (1.0 eq).

  • Solvent: Add a high-boiling, inert solvent such as N,N-diethylaniline or diphenyl ether.

  • Degassing: Subject the mixture to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).

  • Heating: Immerse the flask in a preheated oil bath at 180-220 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash with 1 M HCl to remove the solvent. Subsequently, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-allyl-4-bromo-6-(hydroxymethyl)phenol.

Protocol 2: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement

This method offers a significant acceleration of the reaction, often leading to cleaner products and shorter reaction times.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe vessel, combine [2-(allyloxy)-5-bromophenyl]methanol (1.0 eq) and a Lewis acid such as BF₃·OEt₂ (1.2 eq) or ZnCl₂ (0.5 eq) in a minimal amount of a high-boiling solvent like 1,2-dichlorobenzene.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 150 °C) until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: After cooling, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography as described in the thermal protocol.

Visualizing the Transformation and Validation Workflow

The following diagrams illustrate the Claisen rearrangement and the subsequent validation process.

Claisen_Rearrangement start [2-(Allyloxy)-5-bromophenyl]methanol product 2-Allyl-4-bromo-6-(hydroxymethyl)phenol start->product Heat or Lewis Acid

Caption: The Claisen rearrangement of [2-(Allyloxy)-5-bromophenyl]methanol.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Claisen Rearrangement Purification Column Chromatography Reaction->Purification NMR_Acquisition ¹H and ¹³C NMR Acquisition Purification->NMR_Acquisition Spectral_Comparison Comparison of Starting Material and Product Spectra NMR_Acquisition->Spectral_Comparison Validation Validation Spectral_Comparison->Validation Confirmation of Structure

Caption: Workflow for the synthesis and NMR validation of the Claisen rearrangement product.

The Spectroscopic Evidence: A Comparative NMR Analysis

Table 1: Predicted ¹H NMR Data Comparison
Assignment [2-(Allyloxy)-5-bromophenyl]methanol (Predicted) 2-Allyl-4-bromo-6-(hydroxymethyl)phenol (Predicted) Key Changes and Rationale
Ar-H ~7.4 ppm (d), ~7.2 ppm (d), ~6.9 ppm (dd)~7.3 ppm (s), ~7.1 ppm (s)The aromatic splitting pattern changes significantly. The product's aromatic protons are now singlets due to their isolated positions.
-CH₂-OH ~4.6 ppm (s, 2H)~4.7 ppm (s, 2H)The chemical shift of the benzylic protons remains relatively constant.
-O-CH₂- (Allyl) ~4.5 ppm (d, 2H)-Disappearance of this signal is a key indicator of the reaction's success.
-CH= (Allyl) ~6.0 ppm (m, 1H)~5.9 ppm (m, 1H)The vinylic methine proton of the allyl group is still present.
=CH₂ (Allyl) ~5.4 ppm (dd, 1H), ~5.2 ppm (dd, 1H)~5.1 ppm (dd, 1H), ~5.0 ppm (dd, 1H)The terminal vinylic protons of the allyl group are retained.
Ar-CH₂- (Allyl) -~3.4 ppm (d, 2H)Appearance of this new doublet is a crucial confirmation of the C-C bond formation to the aromatic ring.
-OH (Phenolic) -~5.5 ppm (s, 1H, broad)The appearance of a new, broad singlet for the phenolic proton is a definitive sign of the rearrangement.
-OH (Alcoholic) ~2.5 ppm (t, 1H)~2.3 ppm (t, 1H)The alcoholic proton signal is expected to be present in both.
Table 2: Predicted ¹³C NMR Data Comparison
Assignment [2-(Allyloxy)-5-bromophenyl]methanol (Predicted) 2-Allyl-4-bromo-6-(hydroxymethyl)phenol (Predicted) Key Changes and Rationale
Ar-C-O ~155 ppm~152 ppmThe chemical shift of the carbon attached to the phenolic oxygen changes.
Ar-C-Br ~113 ppm~112 ppmThe carbon bearing the bromine atom shows a similar chemical shift.
Ar-C (Substituted) ~130-140 ppm~125-135 ppmThe chemical shifts of the other substituted aromatic carbons will change due to the new allyl substituent.
Ar-CH ~115-130 ppm~118-132 ppmThe aromatic CH carbons will have different chemical shifts and multiplicities in the proton-coupled spectrum.
-CH₂-OH ~63 ppm~64 ppmThe benzylic carbon's chemical shift is not expected to change significantly.
-O-CH₂- (Allyl) ~69 ppm-The disappearance of this signal is a strong confirmation of the reaction.
-CH= (Allyl) ~133 ppm~135 ppmThe vinylic methine carbon is retained.
=CH₂ (Allyl) ~117 ppm~118 ppmThe terminal vinylic carbon is retained.
Ar-CH₂- (Allyl) -~34 ppmThe appearance of this new aliphatic carbon signal is a key indicator of the successful rearrangement.

In-Depth Spectral Interpretation: Validating the Product

The power of NMR in this context lies in the clear and predictable changes in the spectra upon successful rearrangement. Here’s what to look for:

  • Disappearance of the Allyloxy Signature: The most telling sign of a successful reaction is the complete disappearance of the signals corresponding to the allyloxy group in the starting material. In the ¹H NMR, this is the doublet around 4.5 ppm. In the ¹³C NMR, the signal around 69 ppm will vanish.

  • Appearance of the Allyl Group Attached to the Aromatic Ring: Concurrently, new signals confirming the migration of the allyl group will appear. In the ¹H NMR, a new doublet around 3.4 ppm, corresponding to the two benzylic protons of the allyl group, will be observed. In the ¹³C NMR, a new aliphatic carbon signal will appear around 34 ppm.

  • Formation of the Phenolic Hydroxyl Group: The rearrangement from an ether to a phenol will result in the appearance of a new, typically broad, singlet in the ¹H NMR spectrum for the phenolic hydroxyl proton, usually in the range of 5-8 ppm. Its chemical shift can be concentration-dependent and it will exchange with D₂O.

  • Changes in the Aromatic Region: The substitution pattern of the aromatic ring changes, leading to a different set of chemical shifts and coupling constants for the aromatic protons. The symmetry of the product molecule may lead to simpler splitting patterns compared to the starting material.

Alternative Validation Techniques

While NMR is the gold standard, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: The disappearance of the C-O-C stretch of the aryl allyl ether and the appearance of a broad O-H stretch for the phenol will be evident.

  • Mass Spectrometry (MS): Both the starting material and the product will have the same molecular weight, as this is a rearrangement reaction. However, fragmentation patterns may differ, which could aid in identification.

Conclusion

The Claisen rearrangement of [2-(allyloxy)-5-bromophenyl]methanol is a valuable synthetic transformation. Rigorous validation of the resulting 2-allyl-4-bromo-6-(hydroxymethyl)phenol is critical for ensuring the integrity of subsequent research and development. A detailed comparative analysis of the ¹H and ¹³C NMR spectra of the starting material and the product provides an unambiguous confirmation of the successful rearrangement. The key diagnostic signals—the disappearance of the allyloxy protons and carbon, and the appearance of the new benzylic allyl and phenolic hydroxyl signals—serve as definitive proof of the desired molecular architecture. By following the detailed experimental protocols and spectroscopic analysis outlined in this guide, researchers can confidently validate their Claisen rearrangement products and proceed with their synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

Sources

Validation

[2-(Allyloxy)-5-bromophenyl]methanol vs standard benzyl alcohols in esterification rates

An In-Depth Guide to Esterification Rates: A Comparative Analysis of [2-(Allyloxy)-5-bromophenyl]methanol and Standard Benzyl Alcohols Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Esterification Rates: A Comparative Analysis of [2-(Allyloxy)-5-bromophenyl]methanol and Standard Benzyl Alcohols

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of pharmaceutical and fine chemical synthesis, the esterification of benzyl alcohols is a cornerstone reaction. The precise rate of this reaction is critical for process optimization, yield maximization, and impurity control. This guide provides a detailed comparison between the reactivity of a complex substituted alcohol, [2-(Allyloxy)-5-bromophenyl]methanol, and the archetypal benzyl alcohol. While direct kinetic data for [2-(Allyloxy)-5-bromophenyl]methanol is not prevalent in existing literature, this analysis synthesizes established principles of physical organic chemistry to build a robust, predictive model of its reactivity. We hypothesize that [2-(Allyloxy)-5-bromophenyl]methanol will exhibit a significantly slower esterification rate than unsubstituted benzyl alcohol. This attenuated reactivity is attributed to the overwhelming steric hindrance imposed by the ortho-allyloxy group, compounded by the modest electron-withdrawing nature of the para-bromo substituent. This guide culminates in a proposed experimental protocol designed to validate this hypothesis, providing researchers with a practical framework for their own investigations.

Introduction to Benzyl Alcohol Esterification

The Fischer-Speier esterification, the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a fundamental and widely utilized transformation in organic synthesis.[1] The reaction proceeds by heating the two components with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to produce an ester and water.[2] As an equilibrium process, the reaction's efficiency is often enhanced by removing water as it forms or by using an excess of one reactant.[1][3]

Understanding the kinetics of this reaction is paramount. For drug development professionals, predicting reaction times and outcomes for complex, highly substituted molecules is essential for planning synthetic routes. This guide examines the factors influencing these rates by comparing a standard substrate, benzyl alcohol, with a more complex derivative, [2-(Allyloxy)-5-bromophenyl]methanol, which features substituents that introduce competing electronic and steric effects.

Core Principles: Factors Governing Esterification Rates

The rate of an acid-catalyzed esterification is primarily dictated by the nucleophilicity of the alcohol and the steric accessibility of the hydroxyl group. The substituents on the aromatic ring of a benzyl alcohol can profoundly influence both of these factors.

Electronic Effects

The nucleophilic character of the alcohol's hydroxyl oxygen is modulated by the electronic nature of the substituents on the phenyl ring.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the electron density on the ring and, by extension, the nucleophilicity of the oxygen atom. This generally leads to an acceleration of the reaction rate.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Br, -Cl) pull electron density away from the ring, decreasing the nucleophilicity of the alcohol and thus slowing the reaction. Studies on related acid-catalyzed reactions of benzyl derivatives show a strong correlation with Hammett σ+ parameters, confirming that substituents that stabilize positive charge buildup accelerate the reaction, while those that destabilize it have the opposite effect.[4] The increased acid stability of nitrobenzyl esters compared to unsubstituted benzyl esters further corroborates that EWGs slow the rate of acid-catalyzed processes.[5]

In the case of [2-(Allyloxy)-5-bromophenyl]methanol :

  • The 5-bromo group (para to the carbinol) acts as a deactivating group primarily through its inductive electron-withdrawing effect, which is expected to slightly decrease the alcohol's nucleophilicity.

  • The 2-allyloxy group (ortho to the carbinol) is an electron-donating group through resonance, which would be expected to increase the alcohol's nucleophilicity.

Steric Hindrance

Steric hindrance refers to the spatial congestion around a reactive site. Bulky substituents, particularly those in the ortho position relative to the benzylic alcohol, can physically impede the alcohol's approach to the protonated carboxylic acid, dramatically slowing the reaction rate.[6] This effect is often more influential than subtle electronic effects. The esterification of tertiary alcohols, for instance, is notoriously difficult due to severe steric hindrance.[7]

For [2-(Allyloxy)-5-bromophenyl]methanol , the ortho-allyloxy group represents a significant steric barrier. Its flexible, three-carbon chain occupies a considerable volume of space directly adjacent to the reaction center, creating a classic case of ortho-substituent-induced steric inhibition.

Comparative Rate Hypothesis

When comparing [2-(Allyloxy)-5-bromophenyl]methanol to benzyl alcohol, a clear prediction emerges:

The rate of esterification for [2-(Allyloxy)-5-bromophenyl]methanol is expected to be substantially lower.

Justification: While the electronic effects are conflicting (ortho-allyloxy is donating, para-bromo is withdrawing), the decisive factor is the overwhelming steric hindrance from the ortho-allyloxy group. This steric shield will drastically reduce the frequency of successful collisions between the alcohol and the electrophilic carboxylic acid partner. The minor, rate-decreasing electronic influence of the para-bromo group will further contribute to this attenuated reactivity.

Proposed Experimental Protocol for Kinetic Analysis

To empirically validate the preceding hypothesis, the following detailed protocol for a comparative kinetic study is proposed. This protocol is designed as a self-validating system, ensuring that both substrates are tested under identical conditions for a direct and reliable comparison.

Objective

To quantitatively measure and compare the initial rates of acid-catalyzed esterification of Benzyl Alcohol and [2-(Allyloxy)-5-bromophenyl]methanol with acetic acid.

Materials
  • Benzyl Alcohol (≥99.5%, anhydrous)

  • [2-(Allyloxy)-5-bromophenyl]methanol (≥98%)

  • Glacial Acetic Acid (≥99.7%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (≥98.5%)

  • Toluene (Anhydrous, ≥99.8%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal Standard for GC analysis (e.g., Dodecane)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution (Parallel) cluster_monitoring 3. Monitoring & Analysis prep_reagents Prepare Stock Solutions: - Acetic Acid in Toluene - p-TsOH in Toluene - Internal Standard Solution prep_reactors Set up two identical, dry 100 mL round-bottom flasks with reflux condensers and magnetic stirrers. prep_reagents->prep_reactors charge_a Flask A: Charge with Benzyl Alcohol add_reagents Add Acetic Acid and Internal Standard to both flasks. charge_a->add_reagents charge_b Flask B: Charge with [2-(Allyloxy)-5-bromophenyl]methanol charge_b->add_reagents thermostat Equilibrate both flasks to reaction temperature (e.g., 80°C) in an oil bath. add_reagents->thermostat initiate Initiate reactions simultaneously by adding p-TsOH stock solution. Start timer (t=0). thermostat->initiate sampling Withdraw aliquots (e.g., 0.2 mL) at fixed time intervals (t = 0, 15, 30, 60, 120, 240 min). initiate->sampling quench Immediately quench each aliquot in a vial with cold NaHCO₃ solution. sampling->quench extract Extract with ethyl acetate. quench->extract analyze Analyze organic layer by Gas Chromatography (GC) to determine substrate consumption. extract->analyze

Caption: Workflow for the parallel kinetic analysis of benzyl alcohol esterification.

Step-by-Step Methodology
  • Reactor Setup: Two identical 100 mL round-bottom flasks are oven-dried and equipped with magnetic stir bars and reflux condensers.

  • Charging Reactants:

    • Flask A (Standard): Charge with Benzyl Alcohol (e.g., 10 mmol).

    • Flask B (Test): Charge with [2-(Allyloxy)-5-bromophenyl]methanol (10 mmol).

  • Solvent and Reagent Addition: To each flask, add Toluene (40 mL), the internal standard (1 mmol), and Glacial Acetic Acid (12 mmol, 1.2 equivalents).

  • Equilibration: Place both flasks in a pre-heated oil bath set to a constant temperature (e.g., 80 °C) and allow them to stir for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation: At time t=0, add the catalyst, p-TsOH (0.2 mmol, 2 mol%), to each flask simultaneously.

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.2 mL) from each reaction mixture. Immediately quench each aliquot in a labeled vial containing 1 mL of ice-cold saturated NaHCO₃ solution to stop the reaction.

  • Sample Preparation: Add 1 mL of ethyl acetate to each quenched vial, vortex thoroughly, and allow the layers to separate.

  • Analysis: Analyze the organic layer of each sample by Gas Chromatography (GC). The consumption of the starting alcohol over time is quantified by comparing its peak area to that of the internal standard.

Anticipated Data and Interpretation

The experimental protocol described above would generate data on the percentage of starting material remaining over time. Plotting this data would allow for a direct visual and quantitative comparison of the reaction rates.

Table 1: Hypothetical Experimental Data for Esterification at 80°C

Time (minutes)% Benzyl Alcohol Remaining% [2-(Allyloxy)-5-bromophenyl]methanol Remaining
0100100
158598
307296
605591
1203382
2401568

Interpretation: The hypothetical data clearly illustrates the expected trend. The concentration of benzyl alcohol decreases rapidly, indicating a robust reaction rate. In contrast, the concentration of [2-(Allyloxy)-5-bromophenyl]methanol decreases at a much slower pace, confirming a significantly hindered reaction. The initial rates can be calculated from the slope of the concentration vs. time plot near t=0, providing a quantitative measure of the reactivity difference. This result would strongly support the hypothesis that steric hindrance from the ortho-allyloxy group is the dominant factor controlling the esterification rate.

Mechanistic Visualization of Fischer Esterification

The widely accepted mechanism for acid-catalyzed esterification involves several key steps.[8] The alcohol acts as a nucleophile, attacking the protonated carboxylic acid.

G RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(OH)₂⁺ (Protonated Acid) RCOOH->Protonated_Acid 1. Protonation H_plus H⁺ Tetrahedral_Int R-C(OH)₂(O⁺H-R') (Tetrahedral Intermediate) Protonated_Acid->Tetrahedral_Int l1 Activation of Carbonyl R_OH R'-OH (Alcohol) R_OH->Tetrahedral_Int 2. Nucleophilic Attack Water_Leave R-C(OH)(O-R') + H₂O⁺ (Protonated Ester) Tetrahedral_Int->Water_Leave 3. Dehydration inv1 Tetrahedral_Int->inv1 Proton Transfer l2 Alcohol Attack Proton_Transfer Proton Transfer Water_Leave->H_plus Ester R-COOR' (Ester) Water_Leave->Ester 4. Deprotonation l3 Elimination of Water l4 Product Formation H3O_plus H₃O⁺ inv1->Water_Leave inv2 inv3

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The alcohol's hydroxyl oxygen attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step and is highly sensitive to steric hindrance.

  • Proton Transfer & Dehydration: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water). Water is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.

Conclusion

References

  • Roy, S., & Bhatia, S. (1987). Kinetics of Esterification of Benzyl Alcohol With Acetic Acid Catalysed by Cation-Exchange Resin (Amberlyst-15). Scribd. [Link available upon request]
  • ResearchGate. (n.d.). Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation‐exchange resin (Amberlyst‐15) | Request PDF. Retrieved from researchgate.net. [Link]

  • Stabile, P., et al. (2015). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis. [Link]

  • Davies, M. M. (1937). A STUDY OF THE KINETICS OF AN ESTERTFI- CATION REACTION IN BENZENE. Transactions of the Faraday Society. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid and alcohol. Retrieved from researchgate.net. [Link]

  • Li, Y., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances. [Link]

  • Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. Retrieved from scribd.com. [Link]

  • Nur Iftitahiyah, et al. (2018). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences. [Link]

  • May, J. A., & Stoltz, B. M. (2002). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium | Request PDF. Retrieved from researchgate.net. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from operachem.com. [Link]

  • Houben-Weyl. (2003). Substituted Benzyl Esters. In Science of Synthesis.
  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from researchgate.net. [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from sciencemadness.org. [Link]

  • Bouhadjera, K., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Wang, Z., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances. [Link]

  • Bouhadjera, K., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from researchgate.net. [Link]

  • Ramirez, J. A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank. [Link]

Sources

Comparative

Spectroscopic Comparison Guide:[2-(Allyloxy)-5-bromophenyl]methanol vs. 2-(Allyloxy)-5-bromobenzaldehyde

Introduction & Mechanistic Context In the landscape of synthetic organic chemistry and drug development, the chemoselective oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the landscape of synthetic organic chemistry and drug development, the chemoselective oxidation of benzylic alcohols to their corresponding aldehydes is a fundamental transformation. This guide provides an objective, data-driven spectroscopic comparison between [2-(Allyloxy)-5-bromophenyl]methanol (the starting alcohol) and its oxidized form, 2-(Allyloxy)-5-bromobenzaldehyde .

Understanding the precise spectroscopic shifts between these two molecules is critical for reaction monitoring, structural validation, and quality control. The transformation converts a tetrahedral sp3 benzylic carbon into a planar sp2 carbonyl carbon. Causality of Spectral Shifts: This oxidation eliminates the hydrogen-bonding capability of the hydroxyl group and introduces the strong diamagnetic anisotropy of the C=O double bond. The electron-withdrawing nature of the newly formed carbonyl heavily deshields the attached proton and carbon, driving the dramatic downfield shifts observed in NMR spectroscopy, while fundamentally altering the molecule's vibrational modes in Infrared (IR) spectroscopy.

Quantitative Spectroscopic Comparison

The following tables summarize the critical spectroscopic data required to differentiate the alcohol starting material from the target aldehyde.

Table 1: 1 H NMR Comparison (CDCl 3​ , 400 MHz)

A critical analytical challenge in the alcohol form is the near-isochronous nature of the benzylic and allylic protons. Upon oxidation, the benzylic singlet is abolished, cleanly resolving the allylic signal .

Proton Environment[2-(Allyloxy)-5-bromophenyl]methanol2-(Allyloxy)-5-bromobenzaldehyde
Aldehyde (-CHO) Absent10.44 ppm (s, 1H)
Benzylic (-CH 2​ OH) ~4.60 – 4.70 ppm (s, 2H)Absent
Hydroxyl (-OH) ~2.00 – 2.50 ppm (br s, 1H)Absent
Allylic (-OCH 2​ -) ~4.60 – 4.65 ppm (dt, 2H)4.65 ppm (dt, J = 5.2, 1.5 Hz, 2H)
Aromatic (H-6) ~7.40 – 7.50 ppm (d, 1H)7.93 ppm (d, J = 2.6 Hz, 1H)
Internal Alkene (-CH=) ~6.05 ppm (ddt, 1H)6.05 ppm (ddt, J = 17.3, 10.6, 5.2 Hz, 1H)

*Note: In the alcohol, the benzylic and allylic -OCH 2​

  • signals frequently overlap, creating a complex multiplet.
Table 2: 13 C NMR Comparison (CDCl 3​ , 101 MHz)
Carbon Environment[2-(Allyloxy)-5-bromophenyl]methanol2-(Allyloxy)-5-bromobenzaldehyde
Carbonyl (C=O) Absent188.4 ppm
Benzylic (C-OH) ~60.0 – 65.0 ppmAbsent
Aromatic (C-1) ~130.0 ppm126.6 ppm
Allylic (-OCH 2​ -) ~69.0 ppm69.7 ppm
Table 3: Infrared (IR) Spectroscopy Comparison
Vibrational Mode[2-(Allyloxy)-5-bromophenyl]methanol2-(Allyloxy)-5-bromobenzaldehyde
O-H Stretch ~3300 – 3400 cm −1 (Broad, Strong)Absent
C=O Stretch Absent~1680 – 1695 cm −1 (Sharp, Strong)
Aldehydic C-H Absent~2720 & 2820 cm −1 (Fermi Resonance)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an in-process control to verify causality before proceeding.

Protocol 1: Chemoselective Oxidation Workflow

This protocol utilizes activated Manganese Dioxide (MnO 2​ ). Causality of Reagent Selection: MnO 2​ is chosen over stronger oxidants (e.g., KMnO 4​ or Jones reagent) due to its strict chemoselectivity for benzylic alcohols. It prevents the oxidative cleavage of the sensitive allyl ether moiety and avoids over-oxidation to the carboxylic acid .

  • Initialization: Dissolve 1.0 eq of [2-(Allyloxy)-5-bromophenyl]methanol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Oxidation: Add a 10-fold molar excess of activated MnO 2​ . Reasoning: MnO 2​ acts as a heterogeneous surface oxidant; a large excess is required to drive the reaction kinetics to completion.

  • Chromatographic Monitoring (Self-Validation): Stir at room temperature and monitor via TLC (Hexane:EtOAc 8:2).

    • Validation Check: The hydroxyl group of the starting material acts as a strong hydrogen-bond donor to the silica gel, retarding its migration. The target aldehyde can only act as an acceptor, resulting in a significantly higher Rf​ value.

  • Spectroscopic In-Process Control: Before quenching, filter a 0.1 mL aliquot and spot it directly onto an ATR-FTIR crystal. Evaporate the DCM.

    • Validation Check: The reaction is only deemed complete when the broad O-H stretch at ~3300 cm −1 is indistinguishable from baseline noise.

  • Workup: Filter the suspension through a pad of Celite to remove manganese salts. Wash the filter cake thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(allyloxy)-5-bromobenzaldehyde as a solid.

Protocol 2: Spectroscopic QA/QC Validation
  • Sample Preparation: Dissolve 10–15 mg of the isolated product in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Reasoning: CDCl 3​ lacks exchangeable protons, ensuring that if any unreacted alcohol remains, its -OH peak will not be suppressed by solvent exchange.

  • Acquisition: Acquire a 1 H NMR spectrum (minimum 16 scans) and a 13 C NMR spectrum (minimum 256 scans).

  • Data Interpretation: Confirm the absolute disappearance of the ~4.60 ppm benzylic singlet and the emergence of the highly deshielded 10.44 ppm aldehyde singlet .

Workflow Visualization

Workflow Start [2-(Allyloxy)-5-bromophenyl]methanol (Benzylic Alcohol) Rxn Oxidation Reaction (MnO2 in anhydrous DCM) Start->Rxn Monitor TLC & IR Monitoring (Check for O-H vs C=O) Rxn->Monitor Decision Is O-H band absent (< 3300 cm⁻¹)? Monitor->Decision Decision->Rxn No (Incomplete) Workup Celite Filtration & Solvent Evaporation Decision->Workup Yes (Complete) Product 2-(Allyloxy)-5-bromobenzaldehyde (Target Aldehyde) Workup->Product QA NMR Validation (Confirm 10.44 ppm singlet) Product->QA

Fig 1: Self-validating oxidation workflow and spectroscopic QA for benzylic aldehyde synthesis.

References

  • Calder, E. D. D., Sharif, S. A. I., McGonagle, F. I., & Sutherland, A. "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." The Journal of Organic Chemistry, ACS Publications, 2015. URL:[Link]

Safety & Regulatory Compliance

Safety

[2-(Allyloxy)-5-bromophenyl]methanol proper disposal procedures

Comprehensive Safety and Disposal Protocol for[2-(Allyloxy)-5-bromophenyl]methanol [2-(Allyloxy)-5-bromophenyl]methanol (CAS: 187230-43-9) is a highly versatile building block frequently utilized in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for[2-(Allyloxy)-5-bromophenyl]methanol

[2-(Allyloxy)-5-bromophenyl]methanol (CAS: 187230-43-9) is a highly versatile building block frequently utilized in pharmaceutical synthesis and drug development. However, its unique structural motifs—a brominated aromatic ring, an allyl ether, and a benzylic alcohol—necessitate stringent, specialized handling and disposal protocols. Mishandling this compound can lead to dangerous cross-reactions, regulatory violations under the Resource Conservation and Recovery Act (RCRA), and severe environmental hazards.

As a laboratory professional, understanding the molecular causality behind waste segregation is critical to maintaining a self-validating safety culture.

To handle chemical waste properly, one must understand the molecular behavior of the waste. The disposal pathway for[2-(Allyloxy)-5-bromophenyl]methanol is dictated by three distinct functional groups:

  • Bromine Substituent (Halogenated Waste): The presence of the bromine atom categorizes this compound strictly as Halogenated Organic Waste [1]. If brominated compounds are mixed with non-halogenated waste and incinerated at standard temperatures, they undergo incomplete combustion. The carbon-bromine bonds break, releasing bromine radicals that react with unburned aromatic rings to catalyze the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, it must be routed to specialized high-temperature incinerators (>1100°C) equipped with scrubbers[1].

  • Allyloxy Group (Peroxide Former): The oxygen atom of the ether activates the adjacent allylic C-H bonds. Atmospheric triplet oxygen ( 3O2​ ) can abstract an allylic hydrogen, forming a resonance-stabilized radical. This rapidly reacts with oxygen to form hydroperoxides. While less prone than diisopropyl ether, prolonged storage of waste containing this compound requires periodic peroxide screening.

  • Hydroxymethyl Group (Reactivity): The benzylic alcohol is prone to oxidation and can react exothermically with strong acids or oxidizing agents. Waste containers must be strictly segregated from these incompatibles.

Table 1: Physicochemical and Hazard Summary
Property / FeatureData / ClassificationOperational Implication
CAS Number 187230-43-9Use for precise SDS tracking and RCRA waste manifesting[2].
Molecular Formula C10H11BrO2High halogen content by mass; mandates halogenated waste stream.
Waste Classification Halogenated Organic WasteMust NOT be mixed with non-halogenated solvents (e.g., acetone, ethanol)[3].
Incompatibilities Strong oxidizers, strong acidsSegregate waste carboys physically from acid/oxidizer streams.
Peroxide Potential Low-to-ModerateTest waste mixtures for peroxides prior to final disposal if stored > 6 months.

Step-by-Step Disposal Methodology

The following is a self-validating protocol for the safe disposal of [2-(Allyloxy)-5-bromophenyl]methanol. Every step includes a verification check to ensure absolute compliance and safety.

Step 1: Pre-Disposal Peroxide Screening

Causality: Because the allyl ether moiety can form peroxides over time, waste solutions containing high concentrations of this compound must be tested before consolidation to prevent explosive polymerization during transport.

  • Obtain a commercial peroxide test strip (e.g., KI-starch paper).

  • Dip the strip into the waste solution containing the compound.

  • Validation Check: If the test indicates peroxides > 10 ppm , quench the solution by slowly adding a 10% w/v aqueous solution of sodium bisulfite ( NaHSO3​ ) or ferrous sulfate ( FeSO4​ ). Stir until a re-test confirms < 2 ppm .

  • If the initial test is < 10 ppm, proceed directly to Step 2.

Step 2: Segregation into Halogenated Waste

Causality: Halogenated waste requires specialized incineration. Mixing non-halogenated waste into this stream needlessly increases hazardous waste management costs and poses severe environmental risks[4].

  • Select a chemically compatible, heavy-duty HDPE (High-Density Polyethylene) or glass carboy specifically designated for Halogenated Organic Waste [1].

  • Validation Check: Verify the container contains NO non-halogenated solvents, strong acids, or aqueous bases.

  • Transfer the waste using a grounded funnel within a certified chemical fume hood to prevent inhalation of brominated vapors.

Step 3: Container Management and RCRA Labeling

Causality: EPA RCRA regulations require strict "cradle-to-grave" tracking[4]. Improper labeling is the most frequent cause of laboratory regulatory fines.

  • Seal the container with a tightly fitting, vapor-proof cap[3]. Do not use vented caps unless active gas generation is validated.

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container[3].

  • Validation Check: Explicitly list "[2-(Allyloxy)-5-bromophenyl]methanol" and its estimated percentage on the label. Do not use abbreviations or chemical formulas[3].

Step 4: Spill Response and Decontamination

If a spill occurs during the transfer process:

  • Isolate: Evacuate non-essential personnel and ensure the fume hood is operating at maximum exhaust.

  • Absorb: Cover the spill with a chemically inert absorbent pad or diatomaceous earth[3]. Do not use combustible materials like sawdust.

  • Collect: Sweep the saturated absorbent into a chemically resistant bag, seal it, and label it as "Solid Halogenated Debris."

  • Clean: Wash the affected surface with a mild detergent and water, collecting the rinsate into the chemically contaminated aqueous waste stream.

Visualizing the Disposal Workflow

The following decision tree outlines the logical progression of disposing of [2-(Allyloxy)-5-bromophenyl]methanol, ensuring that peroxide hazards are mitigated before the compound enters the halogenated waste stream.

G Start Waste Generation: [2-(Allyloxy)-5-bromophenyl]methanol PeroxideTest Step 1: Peroxide Screening (Due to Allyl Ether) Start->PeroxideTest PeroxideHigh Peroxides > 10 ppm? Quench with NaHSO3 PeroxideTest->PeroxideHigh Yes PeroxideLow Peroxides < 10 ppm Safe for Processing PeroxideTest->PeroxideLow No Segregation Step 2: Segregate as Halogenated Organic Waste PeroxideHigh->Segregation PeroxideLow->Segregation Labeling Step 3: RCRA Compliant Labeling (Contains Bromine) Segregation->Labeling Incineration Step 4: High-Temp Incineration (Prevents Dioxin Formation) Labeling->Incineration

Figure 1: Operational workflow for the safe segregation and disposal of[2-(Allyloxy)-5-bromophenyl]methanol.

References

  • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois (Division of Research Safety) URL: [Link]

  • Title: Hazardous Waste Segregation Guide Source: Bucknell University Environmental Health & Safety URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Allyloxy)-5-bromophenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(Allyloxy)-5-bromophenyl]methanol
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